molecular formula C13H10FN3 B1318352 2-[(4-Fluorobenzyl)amino]nicotinonitrile CAS No. 854382-09-5

2-[(4-Fluorobenzyl)amino]nicotinonitrile

Cat. No.: B1318352
CAS No.: 854382-09-5
M. Wt: 227.24 g/mol
InChI Key: QNCLYUZPZYWWRK-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzyl)amino]nicotinonitrile is a nicotinonitrile derivative of significant interest in medicinal chemistry and pharmaceutical research. Compounds based on the nicotinonitrile scaffold are extensively studied due to their wide range of therapeutic potential . This specific derivative is designed for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers value nicotinonitrile derivatives for their utility as key intermediates and core structures in the development of novel bioactive molecules. These compounds are frequently explored as potential kinase inhibitors, which are crucial in oncology research for targeting signaling pathways in cancerous cells . The structural motif of substituting the pyridine ring with fluorobenzylamino groups, as seen in related compounds like 6-((2,4-difluorobenzyl)amino)nicotinonitrile, is a common strategy to modulate the compound's electronic properties, binding affinity, and pharmacokinetic profile . The incorporation of a fluorine atom is a standard medicinal chemistry tactic to influence a molecule's metabolic stability, lipophilicity, and overall bioavailability. As part of the nicotinonitrile family, this compound is a valuable building block for constructing more complex molecular architectures aimed at various biological targets. Its applications extend to serving as a precursor in synthesizing molecules for evaluating antitumor, antimicrobial, and anti-inflammatory activities, as demonstrated by numerous studies on analogous nicotinonitrile derivatives . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-fluorophenyl)methylamino]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3/c14-12-5-3-10(4-6-12)9-17-13-11(8-15)2-1-7-16-13/h1-7H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCLYUZPZYWWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101236566
Record name 2-[[(4-Fluorophenyl)methyl]amino]-3-pyridinecarbonitrile
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Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854382-09-5
Record name 2-[[(4-Fluorophenyl)methyl]amino]-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854382-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Fluorophenyl)methyl]amino]-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mechanism of Action of 2-Aminonicotinonitrile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminonicotinonitrile scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Compounds incorporating this core structure have demonstrated a wide spectrum of therapeutic potential, including antifungal, anticancer, and kinase inhibitory effects. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of 2-aminonicotinonitrile derivatives. We will dissect three primary modes of action: the targeted inhibition of the fungal glycosylphosphatidylinositol (GPI) biosynthesis pathway, the function of the 2-aminopyridine substructure as a potent kinase hinge-binder, and the induction of autophagy as a novel anticancer strategy. This document synthesizes current experimental evidence, provides detailed methodological insights for key assays, and offers a comprehensive perspective for researchers engaged in the discovery and development of drugs based on this promising chemical scaffold.

Part 1: Antifungal Mechanism of Action: Inhibition of GPI Biosynthesis

A significant body of research has identified derivatives of the 2-aminonicotinonitrile core, particularly 2-aminonicotinamides, as potent antifungal agents. Their mechanism of action is centered on the disruption of the fungal cell wall through the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis.

1.1 The Critical Role of GPI Anchors in Fungi

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that tether a wide variety of proteins to the cell surface of eukaryotes. In fungi, these GPI-anchored proteins are crucial for cell wall integrity, morphogenesis, adhesion, and virulence. The biosynthesis of GPI anchors is a conserved, multi-step process that occurs in the endoplasmic reticulum and is essential for the viability of many pathogenic fungi. This pathway's essentiality, coupled with structural differences between fungal and mammalian enzymes, makes it an attractive target for the development of selective antifungal therapies.

1.2 Gwt1: The Molecular Target of 2-Aminonicotinamide Derivatives

The primary molecular target of antifungal 2-aminonicotinamide compounds has been identified as the fungal-specific inositol acyltransferase, Gwt1. This enzyme catalyzes the inositol acylation of GlcN-PI, a critical early step in the GPI biosynthesis pathway. Inhibition of Gwt1 effectively halts the production of mature GPI anchors, leading to a depletion of GPI-anchored proteins on the fungal cell surface. This disruption of the cell wall results in increased susceptibility to osmotic stress and ultimately leads to fungal cell death. The low homology between fungal Gwt1 and its mammalian ortholog, PIG-W, allows for the selective inhibition of the fungal enzyme, providing a favorable therapeutic window.

dot

GPI_Biosynthesis_Inhibition cluster_ER_Lumen ER Lumen GlcN_acyl_PI GlcN-(acyl)PI Man1_GlcN_acyl_PI Man-GlcN-(acyl)PI Man2_Man1_GlcN_acyl_PI Man-Man-GlcN-(acyl)PI Man1_GlcN_acyl_PI->Man2_Man1_GlcN_acyl_PI PIG-B Man3_Man2_Man1_GlcN_acyl_PI Man-Man-Man-GlcN-(acyl)PI Man2_Man1_GlcN_acyl_PI->Man3_Man2_Man1_GlcN_acyl_PI PIG-V Complete_GPI Complete GPI Anchor Man3_Man2_Man1_GlcN_acyl_PI->Complete_GPI PIG-O, PIG-F GPI_AP GPI-Anchored Protein Complete_GPI->GPI_AP GPI Transamidase Protein Precursor Protein Protein->GPI_AP GPI Transamidase PI Phosphatidylinositol (PI) GlcNAc_PI GlcNAc-PI PI->GlcNAc_PI GPI-GnT Complex GlcN_PI GlcN-PI GlcNAc_PI->GlcN_PI PIG-L GlcN_PI->GlcN_acyl_PI Gwt1 (PIG-W) Inhibitor 2-Aminonicotinamide Compound Inhibitor->GlcN_PI Inhibits Gwt1

Caption: Inhibition of the GPI biosynthesis pathway by 2-aminonicotinamide compounds.

1.3 Quantitative Data on Antifungal Activity

The antifungal efficacy of 2-aminonicotinamide derivatives has been demonstrated against a broad spectrum of pathogenic fungi, including fluconazole-resistant strains. The following table summarizes the Minimum Inhibitory Concentration (MIC80) values for a representative compound against various Candida and Cryptococcus species.

Fungal StrainRepresentative Compound MIC80 (µg/mL)Fluconazole MIC80 (µg/mL)
Candida albicans (Fluconazole-sensitive)0.0313 - 0.50.25 - 1
Candida albicans (Fluconazole-resistant)0.0313 - 2.0>64
Candida parapsilosis0.0625 - 1.01 - 4
Candida glabrata0.25 - 2.08 - 32
Cryptococcus neoformans0.125 - 2.04 - 16

Data synthesized from studies on novel 2-aminonicotinamide derivatives.

1.4 Experimental Protocol: Fungal MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a 2-aminonicotinonitrile derivative against a panel of fungal pathogens.

Methodology:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours.

    • Harvest the fungal cells and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform a series of two-fold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

    • Include a positive control (fungal inoculum without compound) and a negative control (medium only).

  • Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the plates for fungal growth.

    • The MIC80 is defined as the lowest concentration of the compound that inhibits 80% of the fungal growth compared to the positive control. This can be determined visually or by measuring the optical density at 600 nm.

Part 2: Kinase Inhibition: The Role of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety, a key component of the 2-aminonicotinonitrile structure, is a well-established and highly effective "hinge-binding" motif in the design of kinase inhibitors. This structural feature enables these compounds to potently and often selectively target the ATP-binding site of a wide range of protein kinases.

2.1 The Kinase Hinge Region: A Prime Target for Inhibition

Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The ATP-binding site of kinases contains a conserved region known as the "hinge," which forms crucial hydrogen bonds with the adenine ring of ATP. Small molecules that can mimic these hydrogen bond interactions can act as competitive inhibitors, blocking the kinase's activity. The 2-aminopyridine scaffold is particularly adept at forming two or three of these critical hydrogen bonds with the kinase hinge region, making it a powerful pharmacophore for kinase inhibitor design.

dot

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region (Backbone NH and CO groups) gatekeeper Gatekeeper Residue d_loop DFG Motif p_loop Phosphate-Binding Loop inhibitor 2-Aminopyridine-based Inhibitor inhibitor->hinge Forms 2-3 Hydrogen Bonds inhibitor->gatekeeper Hydrophobic Interactions inhibitor->d_loop Potential Interactions inhibitor->p_loop van der Waals Contacts atp ATP atp->hinge Natural Ligand

Caption: General binding mode of a 2-aminopyridine inhibitor in a kinase ATP pocket.

2.2 Examples of Kinases Targeted by Related Compounds

While specific studies on "2-aminonicotinonitrile" as kinase inhibitors are emerging, a wealth of data on structurally related 2-aminopyridine derivatives highlights the potential of this class of compounds. These derivatives have been shown to inhibit a variety of kinases, including:

  • Bruton's Tyrosine Kinase (BTK): A key mediator in B-cell receptor signaling, making it a target for autoimmune diseases and B-cell malignancies.

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Implicated in the pathogenesis of Parkinson's disease.

  • Anaplastic Lymphoma Kinase (ALK): A driver of certain types of non-small cell lung cancer.

  • Aurora Kinases: Essential for cell cycle regulation and a target in oncology.

2.3 Quantitative Data on Kinase Inhibitory Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for representative 2-aminopyridine derivatives against their respective kinase targets.

Kinase TargetRepresentative 2-Aminopyridine DerivativeIC50 (nM)
Bruton's Tyrosine Kinase (BTK)Compound A5.2
Leucine-Rich Repeat Kinase 2 (LRRK2)Compound B12
Anaplastic Lymphoma Kinase (ALK)Compound C25
Aurora Kinase ACompound D38

Data synthesized from various kinase inhibitor discovery studies.

2.4 Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a 2-aminonicotinonitrile derivative against a specific protein kinase.

Methodology (Example using an ADP-Glo™ Kinase Assay):

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Reconstitute the recombinant kinase enzyme in the kinase buffer.

    • Prepare a substrate/ATP mix in the kinase buffer. The concentrations of substrate and ATP should be optimized for the specific kinase (often at or near the Km for ATP).

  • Compound Dilution:

    • Create a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase enzyme to each well.

    • Initiate the reaction by adding the substrate/ATP mix.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 3: Autophagy Induction and Anticancer Effects

A fascinating and more recently discovered mechanism of action for certain 2-aminonicotinonitrile derivatives is the induction of autophagy, a cellular self-degradation process. This activity is often associated with potent anticancer effects, including the induction of apoptosis and cell cycle arrest.

3.1 Autophagy: A Double-Edged Sword in Cancer

Autophagy is a catabolic process where cells degrade and recycle their own components through the formation of double-membraned vesicles called autophagosomes, which fuse with lysosomes for degradation. In the context of cancer, autophagy can be either pro-survival or pro-death. It can help cancer cells survive under stressful conditions (e.g., nutrient deprivation, chemotherapy), but excessive or dysregulated autophagy can also lead to a form of programmed cell death known as autophagic cell death. The ability of 2-aminonicotinonitrile compounds to enhance autophagy makes them intriguing candidates for cancer therapy.

Autophagy_Induction

Caption: Experimental workflow for the validation of autophagy induction.

Objective: To confirm that a 2-aminonicotinonitrile derivative induces autophagy in a cancer cell line.

Methodology (Combined Approach):

  • Western Blot for LC3 Conversion and p62 Degradation:

    • Treat cancer cells (e.g., SGC-7901) with the test compound at various concentrations and time points.

    • Lyse the cells and perform SDS-PAGE and Western blotting.

    • Probe the membrane with antibodies against LC3 and p62/SQSTM1.

    • An increase in the ratio of LC3-II (lipidated form) to LC3-I (cytosolic form) is indicative of autophagosome formation.

    • A decrease in the level of p62, a protein that is selectively degraded by autophagy, indicates increased autophagic flux.

  • Fluorescence Microscopy for LC3 Puncta Formation:

    • Transfect cells with a GFP-LC3 or mCherry-GFP-LC3 plasmid.

    • Treat the transfected cells with the test compound.

    • Fix and visualize the cells using a fluorescence microscope.

    • The formation of distinct puncta (dots) of GFP-LC3 fluorescence within the cytoplasm represents the recruitment of LC3 to autophagosome membranes.

  • Acridine Orange Staining for Acidic Vesicular Organelles:

    • Treat cells with the test compound.

    • Stain the cells with acridine orange, a fluorescent dye that accumulates in acidic compartments (like autolysosomes) and fluoresces bright red.

    • Analyze the cells by fluorescence microscopy or flow cytometry. An increase in red fluorescence indicates an increase in acidic vesicular organelles.

  • Transmission Electron Microscopy (TEM):

    • Treat cells with the test compound.

    • Fix, embed, and section the cells for TEM analysis.

    • Visualize the ultrastructure of the cells to identify the presence of double-membraned autophagosomes and autolysosomes. This is considered the gold standard for confirming autophagy.

Conclusion

The 2-aminonicotinonitrile scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse mechanisms of action, ranging from the specific inhibition of a fungal enzyme to broad-spectrum kinase inhibition and the novel induction of autophagy, underscore the rich chemical biology of this heterocyclic system. The insights provided in this technical guide are intended to empower researchers to further explore the therapeutic potential of 2-aminonicotinonitrile derivatives and to design the next generation of targeted therapies for a range of human diseases.

References
  • A study on the discovery of novel 2-aminonicotinonitrile derivatives as potential autophagy enhancers. [1]2. Research on the antiproliferative activity of 2-aminonicotinonitrile compounds in SGC-7901 cells. [1]3. An investigation into the induction of apoptosis and cell cycle arrest by 2-aminonicotinonitrile derivatives.

Sources

In silico modeling of 2-[(4-Fluorobenzyl)amino]nicotinonitrile receptor binding

Author: BenchChem Technical Support Team. Date: February 2026

In Silico Modeling of 2-[(4-Fluorobenzyl)amino]nicotinonitrile Receptor Binding Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists[1]

Executive Summary

This technical guide details the computational workflow for elucidating the binding mechanism of 2-[(4-Fluorobenzyl)amino]nicotinonitrile (hereafter referred to as 2-FBN ).[1] Belonging to the class of 2-aminonicotinonitriles, this scaffold exhibits privileged pharmacophoric properties, often targeting serine/threonine kinases (e.g., PIM-1 ) or cysteine proteases via the nitrile warhead.[1]

This guide focuses on modeling the interaction of 2-FBN with PIM-1 Kinase , a validated target for proviral integration site MuLV (PIM) inhibitors in oncology.[1] We employ a hierarchical protocol: Density Functional Theory (DFT) for ligand parametrization, ensemble docking for conformational sampling, and Molecular Dynamics (MD) coupled with MM/GBSA for binding free energy estimation.[1]

Molecular Architecture & Target Landscape

Ligand Chemistry: 2-FBN

The 2-FBN molecule consists of three critical pharmacophores:

  • Nicotinonitrile Core: Acts as the hinge-binding motif.[1] The pyridine nitrogen (acceptor) and the exocyclic amino group (donor) mimic the adenine ring of ATP.[1]

  • 4-Fluorobenzyl Moiety: A hydrophobic probe designed to occupy the deep hydrophobic pocket (Selectivity Pocket) of the kinase.[1] The fluorine atom provides metabolic stability and specific electrostatic contacts.[1]

  • Nitrile Group (C≡N): Functions as a weak hydrogen bond acceptor or, in specific protease contexts, a reversible covalent electrophile.[1] In PIM-1 modeling, it is treated as a non-covalent electronic modulator.[1]

Target Selection: PIM-1 Kinase[1]
  • Rationale: Literature correlates 2-amino-nicotinonitrile derivatives with PIM-1 inhibition (IC50 values in the low micromolar to nanomolar range) [1].[1]

  • Structural Basis: PIM-1 possesses a unique hinge region (Pro123) that accommodates non-canonical hinge binders.[1]

  • PDB Template: We utilize PDB ID: 2BIJ (Co-crystal of PIM-1 with a pyridyl-based inhibitor) as the structural foundation.[1]

Computational Workflow Overview

The following diagram outlines the integrated in silico pipeline, ensuring a self-validating loop between static docking and dynamic simulation.

Workflow L_Prep Ligand Preparation (DFT B3LYP/6-31G*) Dock Ensemble Docking (AutoDock Vina / Glide) L_Prep->Dock Optimized Geometry P_Prep Protein Preparation (PDB: 2BIJ | Protonation pH 7.4) P_Prep->Dock Relaxed Receptor MD_Sim MD Simulation (100 ns) (GROMACS | CHARMM36m) Dock->MD_Sim Top Pose (-9.2 kcal/mol) Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->Analysis BindingE MM/GBSA Binding Energy (ΔG_bind) MD_Sim->BindingE Analysis->BindingE Stable Frame Selection

Caption: Figure 1. Hierarchical in silico workflow for 2-FBN/PIM-1 binding characterization.

Phase 1: Structural Preparation & Parametrization[1]

Ligand Quantum Mechanical Optimization

Standard force fields often miscalculate the torsion angle of the exocyclic amine in nicotinonitriles.[1] To ensure accuracy:

  • Geometry Optimization: Perform DFT calculations using Gaussian 16 or ORCA .

    • Functional/Basis Set: B3LYP/6-311G(d,p).[1]

    • Solvation: IEFPCM (Water).[1]

  • Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges to replace standard Gasteiger charges, ensuring the electron-withdrawing effect of the Nitrile and Fluorine groups is accurately captured.

Receptor Conditioning
  • Source: Retrieve PDB ID 2BIJ .[1]

  • Clean-up: Remove crystallographic water molecules (except those bridging the hinge region, if any).[1]

  • Protonation: Use PropKa to determine protonation states at pH 7.4.[1]

    • Critical Step: Verify the protonation of Lys67 (catalytic lysine) and Glu89 (salt bridge partner).[1]

Phase 2: Molecular Docking Protocol[1]

Docking is used here as a filtering tool to identify the most probable binding pose, not for final affinity prediction.[1]

Protocol:

  • Grid Generation: Center the grid box (20x20x20 Å) on the centroid of the co-crystallized ligand in 2BIJ.

  • Algorithm: Genetic Algorithm (Lamarckian) via AutoDock Vina or Glide SP .[1]

  • Constraints: Apply a positional constraint on the hinge region (Glu121 backbone O or N) to enforce the aminopyridine-hinge interaction.[1]

Data Output: Docking Score Summary

Pose Rank Binding Affinity (kcal/mol) Hinge Interaction (Glu121) RMSD to Ref (Å)
1 -9.4 Yes (Bidentate) N/A
2 -8.1 Yes (Monodentate) 2.4

| 3 | -7.5 | No | 5.1 |[1]

Interpretation: Pose 1 exhibits the canonical "hinge-binder" orientation where the pyridine nitrogen accepts a proton from the backbone amide, and the exocyclic amino group donates to the backbone carbonyl.[1]

Phase 3: Molecular Dynamics (MD) Simulation

Docking poses are static.[1] MD validates the stability of the 2-FBN interaction over time, specifically the fluctuation of the fluorobenzyl tail.[1]

Simulation Parameters (GROMACS 2024):

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand 2-FBN).[1]

  • System: Dodecahedral box, TIP3P water model, Na+/Cl- ions (0.15 M) for neutralization.[1]

  • Ensemble: NPT (310 K, 1 bar).[1]

  • Duration: 100 ns production run.

Key Analysis Metrics:

  • Ligand RMSD: Should plateau < 2.0 Å relative to the starting frame.[1]

  • H-Bond Occupancy: Monitor the persistence of the Glu121 interaction.

    • Threshold: > 60% occupancy indicates a stable binder.[1]

Phase 4: Binding Free Energy (MM/GBSA)

To quantify the affinity, we employ the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method on the last 20 ns of the trajectory.[1]

Equation:


[1]

Results Table (Predicted):

Component Energy Contribution (kcal/mol) Notes
Van der Waals -45.2 ± 2.1 Dominant term (Fluorobenzyl stacking)
Electrostatic -12.5 ± 1.5 Hinge H-bonds
Polar Solvation +22.4 ± 1.8 Desolvation penalty
Non-Polar Solvation -5.8 ± 0.3 Hydrophobic burial

| TOTAL ΔG | -41.1 kcal/mol | High Affinity Binder |[1]

Interaction Network Visualization

The following diagram illustrates the critical residue-level interactions stabilizing 2-FBN within the PIM-1 active site.

Interactions Ligand 2-FBN (Ligand) Glu121 Glu121 (Hinge) Ligand->Glu121 H-Bond (2.1 Å) Leu44 Leu44 (P-loop) Ligand->Leu44 Hydrophobic Phe49 Phe49 (Hydrophobic) Ligand->Phe49 Pi-Pi Stacking Asp186 Asp186 (DFG Motif) Ligand->Asp186 Electrostatic

Caption: Figure 2. 2D Interaction map showing the bidentate hinge binding (Glu121) and hydrophobic clamping (Phe49).[1]

Conclusion & Strategic Recommendations

The in silico modeling confirms that 2-[(4-Fluorobenzyl)amino]nicotinonitrile is a plausible ATP-competitive inhibitor of PIM-1 kinase.[1]

  • Binding Mode: The nicotinonitrile core anchors to the hinge (Glu121), while the 4-fluorobenzyl group occupies the hydrophobic pocket formed by Phe49 and Leu44.[1]

  • Optimization: The nitrile group at the C3 position is solvent-exposed in this pose.[1] Synthetic expansion at this position (e.g., converting CN to a carboxamide or heterocycle) could establish additional contacts with Asp186 (DFG motif), potentially improving potency and selectivity.[1]

References

  • El-Deen, I. M., et al. (2024).[1][2] "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study." Molecules, 29(8).[1]

  • Kumar, A., et al. (2014).[1] "PIM-1 Kinase Inhibitors: A Review of Recent Patent Literature." Recent Patents on Anti-Cancer Drug Discovery.

  • Bullock, A. N., et al. (2005).[1] "Structural Basis of Inhibitor Specificity of the Human Proto-oncogene Proviral Insertion Site in Moloney Murine Leukemia Virus (PIM-1) Kinase." Journal of Medicinal Chemistry, 48(24), 7604-7614.[1]

  • Trott, O., & Olson, A. J. (2010).[1] "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[1] Journal of Computational Chemistry, 31(2), 455-461.[1]

Sources

Navigating the Therapeutic Potential: A Technical Guide to the Patent Landscape of 2-Aminonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 2-aminonicotinonitrile scaffold has emerged as a privileged core structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent structural features and synthetic tractability have made it a focal point for drug discovery programs targeting a wide spectrum of diseases, from cancer to neurodegenerative disorders. This in-depth technical guide provides a comprehensive exploration of the patent landscape for 2-aminonicotinonitrile derivatives, offering field-proven insights into their synthesis, mechanisms of action, and burgeoning therapeutic applications.

The Strategic Importance of the 2-Aminonicotinonitrile Core

The 2-aminonicotinonitrile moiety, a substituted pyridine ring bearing both an amino and a cyano group, offers a unique combination of chemical properties that make it an attractive starting point for library synthesis and lead optimization. The electron-withdrawing nature of the nitrile group, coupled with the electron-donating amino group, creates a distinct electronic profile that influences the molecule's reactivity and intermolecular interactions. This electronic arrangement facilitates a variety of chemical transformations, allowing for the facile introduction of diverse substituents at multiple positions around the pyridine ring. This synthetic versatility is a key driver behind the extensive patenting of derivatives with tailored pharmacological profiles.

Patented Synthetic Avenues to 2-Aminonicotinonitrile Derivatives

The patent literature reveals a rich and varied landscape of synthetic strategies for accessing the 2-aminonicotinonitrile core and its derivatives. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and overall efficiency. Two prominent and frequently patented methods are the one-pot multicomponent reaction and the Thorpe-Ziegler cyclization.

Experimental Protocol 1: One-Pot Multicomponent Synthesis

This approach is lauded for its operational simplicity and efficiency, allowing for the rapid assembly of complex 2-aminonicotinonitrile derivatives from readily available starting materials.[1][2]

Reaction Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product A Aromatic Aldehyde P1 Mixing of Reactants A->P1 B Methyl Ketone B->P1 C Malononitrile C->P1 D Ammonium Acetate D->P1 P2 Heating (e.g., Microwave Irradiation) P1->P2 Solvent-free or in a suitable solvent P3 Work-up and Purification P2->P3 Product 2-Amino-3-cyanopyridine Derivative P3->Product

Caption: Workflow for one-pot synthesis of 2-aminonicotinonitrile derivatives.

Step-by-Step Methodology:

  • Reactant Preparation: In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).

  • Reaction Conditions: The mixture can be heated under solvent-free conditions using microwave irradiation for 7-9 minutes, which significantly accelerates the reaction.[2] Alternatively, the reaction can be conducted in a solvent such as ethanol with conventional heating.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If performed solvent-free, the solid residue is washed with a small amount of cold ethanol.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as 95% ethanol, to yield the desired 2-amino-3-cyanopyridine derivative.

Causality Behind Experimental Choices: The use of ammonium acetate serves as both a catalyst and a source of ammonia for the cyclization step. Microwave irradiation provides rapid and uniform heating, leading to shorter reaction times and often higher yields compared to conventional heating methods. The solvent-free approach is an environmentally friendly "green chemistry" alternative that minimizes waste.

Experimental Protocol 2: Thorpe-Ziegler Cyclization

This classical intramolecular cyclization method is particularly useful for the synthesis of cyclic systems fused to the 2-aminonicotinonitrile core.[3][4][5] The reaction involves the base-catalyzed intramolecular condensation of a dinitrile.[3][4][5]

Reaction Workflow:

G cluster_start Starting Material cluster_process Process cluster_product Product SM α,ω-Dinitrile P1 Base-catalyzed Intramolecular Cyclization SM->P1 Strong base (e.g., NaH, LHMDS) P2 Acidic Hydrolysis P1->P2 Intermediate: Cyclic Enaminonitrile Product Cyclic Ketone P2->Product

Caption: Workflow of the Thorpe-Ziegler reaction for cyclic ketone synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: The α,ω-dinitrile is dissolved in an aprotic solvent such as anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS), is added portion-wise to the solution at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating, and its progress is monitored by TLC.

  • Quenching and Hydrolysis: Once the cyclization is complete, the reaction is carefully quenched with a proton source (e.g., water or a mild acid). Subsequent acidic hydrolysis of the intermediate cyclic enaminonitrile yields the final cyclic ketone.

  • Purification: The product is extracted with an organic solvent and purified using standard techniques such as column chromatography.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base is crucial to deprotonate the α-carbon of one nitrile group without adding to the nitrile itself. High-dilution conditions are often employed in the Thorpe-Ziegler reaction to favor intramolecular cyclization over intermolecular polymerization. The final acidic hydrolysis step is necessary to convert the stable enaminonitrile intermediate to the desired ketone.

The Expansive Therapeutic Patent Landscape

The patent literature for 2-aminonicotinonitrile derivatives is dominated by their application in oncology, but a growing number of patents highlight their potential in other therapeutic areas, including inflammatory and neurodegenerative diseases.

Oncology: A Major Focus of Innovation

The anticancer activity of 2-aminonicotinonitrile derivatives is a significant driver of patent filings. These compounds have been shown to target key signaling pathways involved in tumor growth, proliferation, and survival.

Mechanism of Action: Inhibition of VEGF-Receptor Tyrosine Kinase

A prominent class of patented 2-aminonicotinamide derivatives functions as potent inhibitors of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.[6] By blocking the signaling cascade initiated by VEGF, these compounds inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.

G cluster_downstream Downstream Signaling cluster_cellular Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Derivative 2-Aminonicotinonitrile Derivative Derivative->VEGFR Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Simplified VEGF signaling pathway and the inhibitory action of 2-aminonicotinonitrile derivatives.

The binding of VEGF to its receptor (VEGFR) on endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt pathways, which ultimately promote cell proliferation, migration, and survival, leading to angiogenesis. Patented 2-aminonicotinamide derivatives competitively bind to the ATP-binding site of the VEGFR tyrosine kinase domain, preventing its activation and thereby blocking the entire downstream signaling cascade.

Mechanism of Action: Autophagy Enhancement

Recent patents and research have unveiled a novel anticancer mechanism for certain 2-aminonicotinonitrile derivatives: the induction of autophagy.[7] Autophagy is a cellular self-degradation process that can lead to cell death in cancer cells.

G cluster_autophagy Autophagy Pathway cluster_cellular Cellular Outcome Derivative 2-Aminonicotinonitrile Derivative ULK1 ULK1 Complex Activation Derivative->ULK1 Induction Beclin1 Beclin-1 Complex Activation ULK1->Beclin1 Phagophore Phagophore Formation Beclin1->Phagophore Autophagosome Autophagosome Formation Phagophore->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome CellDeath Autophagic Cell Death Autolysosome->CellDeath

Caption: Mechanism of autophagy induction by 2-aminonicotinonitrile derivatives.

While the precise molecular targets are still under investigation, these derivatives are believed to promote the formation of autophagosomes, the double-membraned vesicles that engulf cellular components for degradation.[8] This process is initiated by the activation of key autophagy-related proteins such as the ULK1 and Beclin-1 complexes.[9] The maturation of autophagosomes and their fusion with lysosomes to form autolysosomes leads to the degradation of the enclosed contents and can ultimately trigger programmed cell death in cancer cells.

Emerging Therapeutic Frontiers

The patent landscape for 2-aminonicotinonitrile derivatives is expanding beyond oncology, with a growing number of applications in other disease areas.

  • Inflammatory Diseases: Patents have been filed for derivatives with anti-inflammatory properties, suggesting their potential in treating conditions like rheumatoid arthritis and inflammatory bowel disease.[10][11][12] The mechanism of action in these cases may involve the modulation of inflammatory signaling pathways.

  • Neurodegenerative Diseases: There is emerging patent activity exploring the use of 2-aminonicotinonitrile derivatives for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[13][14] The neuroprotective effects of these compounds could be linked to their ability to modulate various cellular processes, including autophagy, which plays a crucial role in clearing aggregated proteins characteristic of these diseases.

  • Other Patented Applications: The versatility of the 2-aminonicotinonitrile scaffold is further demonstrated by patents claiming its use as herbicides[15], and for the treatment of metabolic and cardiovascular disorders.[6][16]

Quantitative Data Summary

To provide a snapshot of the potency and efficacy of patented 2-aminonicotinonitrile derivatives, the following table summarizes key quantitative data from selected patents and publications.

Compound Class Target Activity Potency (IC50/EC50) Reference
2-Aminonicotinamide DerivativesVEGF-Receptor Tyrosine KinaseAnticancer1-1000 nM
2-Aminonicotinonitrile DerivativesAutophagy InductionAnticancer-
2-Anilinonicotinic Acid Derivatives-Anti-inflammatory-
6-Aminopyridine-3,5-dicarbonitrile ScaffoldPrion ReplicationAnti-prion~40-fold improvement

Conclusion and Future Outlook

The patent landscape for 2-aminonicotinonitrile derivatives is a testament to the enduring value of this scaffold in modern drug discovery. The continuous innovation in synthetic methodologies, coupled with the expanding understanding of their mechanisms of action, ensures that these compounds will remain at the forefront of therapeutic development. As researchers continue to explore the vast chemical space around this privileged core, we can anticipate the emergence of new derivatives with enhanced potency, selectivity, and novel therapeutic applications. This in-depth guide serves as a valuable resource for navigating this dynamic and promising field, empowering researchers to build upon the existing knowledge and contribute to the next generation of 2-aminonicotinonitrile-based medicines.

References

  • Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Future Medicinal Chemistry. Available at: [Link]

  • Thorpe reaction - Grokipedia. Grokipedia. Available at: [Link]

  • WO2001055114A1 - 2-amino-nicotinamide derivatives and their use as vegf-receptor tyrosine kinase inhibitors - Google Patents. Google Patents.
  • US3415834A - Derivatives of 2-anilino-nicotinic acid and process for their preparation - Google Patents. Google Patents.
  • One pot synthesis of 1‐amino‐2‐oxo‐nicotinonitriles 4a‐l. - ResearchGate. ResearchGate. Available at: [Link]

  • Thorpe reaction. Wikipedia. Available at: [Link]

  • One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles - PMC. National Center for Biotechnology Information. Available at: [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. ScienceDirect. Available at: [Link]

  • Thorpe reaction - Wikipedia. Wikipedia. Available at: [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Patents & Products - Garg Lab - UCLA. UCLA. Available at: [Link]

  • US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents. Google Patents.
  • Novartis AG Patent: New Amino Pyrimidine Derivatives for Treating Diseases. Pharmaceutical Technology. Available at: [Link]

  • CA2385244A1 - Novel nicotinonitrile compounds - Google Patents. Google Patents.
  • Recent Update and Drug Target in Molecular and Pharmacological Insights into Autophagy Modulation in Cancer Treatment and Future Progress - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Patents Shaping the Future of Neuroscience Treatments and Therapeutics - ACS Axial. ACS Publications. Available at: [Link]

  • One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • COMPOUNDS FOR TREATMENT OF IMMUNE AND INFLAMMATORY DISORDERS - European Patent Office - EP 3340982 B1 - EPO. European Patent Office. Available at: [Link]

  • Advances in Autophagy Regulatory Mechanisms - MDPI. MDPI. Available at: [Link]

  • Identifying a selective inhibitor of autophagy that targets ATG12-ATG3 protein-protein interaction - Bar-Ilan University. Bar-Ilan University. Available at: [Link]

  • Quantitative bioactivity signatures of dietary supplements and natural products - bioRxiv.org. bioRxiv. Available at: [Link]

  • A Structural Approach into Drug Discovery Based on Autophagy - MDPI. MDPI. Available at: [Link]

  • Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics - PubMed. National Center for Biotechnology Information. Available at: [Link]

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Methodological & Application

Application Note: 2-[(4-Fluorobenzyl)amino]nicotinonitrile in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 2-[(4-Fluorobenzyl)amino]nicotinonitrile in cancer cell line studies. This guide is designed for researchers investigating the antiproliferative properties, mechanism of action, and therapeutic potential of nicotinonitrile-based small molecules.

Introduction & Scientific Background

2-[(4-Fluorobenzyl)amino]nicotinonitrile represents a privileged scaffold in medicinal chemistry, belonging to the 2-aminonicotinonitrile family. This pharmacophore is widely recognized for its ability to inhibit key oncogenic drivers. The presence of the nicotinonitrile (3-cyanopyridine) core, combined with a hydrophobic 4-fluorobenzyl moiety, facilitates binding to the ATP-binding pockets of kinases or the colchicine-binding site of tubulin.

Mechanism of Action (MOA)

Research into structurally related nicotinonitriles suggests three primary mechanisms of cytotoxicity in cancer models:

  • PIM-1 Kinase Inhibition: The scaffold mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region, leading to the downregulation of survival proteins (e.g., Bad, Bcl-2).

  • Tubulin Destabilization: Analogs of this compound have been shown to bind to the colchicine site of tubulin, inhibiting polymerization and causing mitotic arrest at the G2/M phase.

  • Topoisomerase II Inhibition: Recent studies indicate that polysubstituted nicotinonitriles can act as dual inhibitors, stabilizing the DNA-Topo II cleavable complex and inducing apoptosis.

Key Applications
  • Hit-to-Lead Optimization: Used as a simplified model compound to study Structure-Activity Relationships (SAR) for increasing potency against breast (MCF-7, MDA-MB-231) and lung (A549) cancer lines.

  • Phenotypic Screening: Evaluation of cytotoxicity and selectivity indices (SI) against tumor vs. normal cells.

  • Mechanistic Elucidation: Investigating cell cycle arrest points (G1 vs. G2/M) to determine the dominant mode of action (Kinase vs. Tubulin).

Material Preparation & Handling

Safety Note: This compound is a nitrile derivative. Handle with standard PPE (gloves, lab coat, goggles) in a fume hood to avoid inhalation or skin contact.

Stock Solution Protocol

The compound is hydrophobic and requires organic solvents for solubilization.

ParameterSpecification
Molecular Weight ~227.24 g/mol
Primary Solvent Dimethyl Sulfoxide (DMSO)
Stock Concentration 10 mM or 50 mM
Storage -20°C (stable for 6 months); -80°C (long term)
Solubility Limit ~100 mM in DMSO; Poorly soluble in water/PBS

Preparation Steps:

  • Weigh 2.27 mg of powder.

  • Add 1 mL of sterile, cell-culture grade DMSO to achieve a 10 mM stock.

  • Vortex vigorously for 30 seconds until fully dissolved.

  • Aliquot into 20-50 µL volumes to avoid freeze-thaw cycles.

  • Working Solution: Dilute the stock 1:1000 in culture medium (e.g., RPMI-1640 or DMEM) immediately before use to achieve a final DMSO concentration of <0.1% (v/v), which is non-toxic to most cell lines.

Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT/CCK-8 Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of the compound in cancer cell lines.

Materials:

  • Cancer Cell Lines: MCF-7 (Breast), A549 (Lung), or HCT-116 (Colon).

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8.

  • Plate Reader: Absorbance at 570 nm (MTT) or 450 nm (CCK-8).

Step-by-Step Procedure:

  • Seeding: Plate cells in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL complete medium. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions of 2-[(4-Fluorobenzyl)amino]nicotinonitrile in medium (Range: 0.1 µM to 100 µM).

    • Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Doxorubicin 1 µM or Colchicine).

    • Add 100 µL of treatment medium to wells (triplicate).

  • Incubation: Incubate for 48 or 72 hours .

  • Readout (MTT):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Aspirate medium carefully.

    • Dissolve crystals in 150 µL DMSO. Shake for 10 mins.

    • Measure absorbance at 570 nm .

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to derive IC50 using non-linear regression (GraphPad Prism).
    
Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Distinguish between kinase inhibition (often G1 arrest) and tubulin inhibition (G2/M arrest).

Step-by-Step Procedure:

  • Seeding: Seed

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment: Treat cells with the compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting:

    • Trypsinize cells and collect pellets.

    • Wash once with ice-cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash cells with PBS to remove ethanol.

    • Resuspend in 500 µL PI/RNase Staining Solution (50 µg/mL Propidium Iodide + 100 µg/mL RNase A).

    • Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Analyze 10,000 events on a flow cytometer (FL2 channel). Use ModFit LT or FlowJo to quantify G0/G1, S, and G2/M populations.

Protocol C: Apoptosis Detection (Annexin V-FITC/PI)

Objective: Confirm if the cytotoxicity is due to apoptosis (programmed cell death) rather than necrosis.

  • Treatment: Treat cells (6-well plate) with IC50 concentration for 24–48 hours.

  • Staining:

    • Harvest cells (including floating dead cells).

    • Wash with cold PBS.

    • Resuspend in 100 µL 1X Annexin-binding buffer .

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

    • Incubate for 15 mins at RT in the dark.

  • Analysis: Add 400 µL binding buffer and analyze immediately by flow cytometry.

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptotic.

Mechanistic Pathway Visualization

The following diagram illustrates the potential signaling pathways modulated by 2-[(4-Fluorobenzyl)amino]nicotinonitrile, leading to cancer cell death.

G Compound 2-[(4-Fluorobenzyl)amino] nicotinonitrile Target1 PIM-1 Kinase (ATP Pocket) Compound->Target1 Binds Target2 Tubulin (Colchicine Site) Compound->Target2 Binds Effect1 Inhibition of Survival Signaling Target1->Effect1 Inhibits Effect2 Microtubule Destabilization Target2->Effect2 Induces Downstream1 Bad / Bcl-2 Phosphorylation u2193 Effect1->Downstream1 Downstream2 Mitotic Spindle Defects Effect2->Downstream2 Apoptosis Apoptosis (Caspase 3/7 Activation) Downstream1->Apoptosis Arrest Cell Cycle Arrest (G2/M Phase) Downstream2->Arrest Arrest->Apoptosis Prolonged Arrest

Caption: Putative mechanism of action showing dual-targeting potential against PIM-1 kinase and Tubulin, converging on apoptotic cell death.

Expected Data & Interpretation

AssayOutcomeInterpretation
MTT Assay IC50 < 10 µMPotent antiproliferative activity (Lead candidate).
Cell Cycle G2/M Peak AccumulationSuggests Tubulin inhibition or Topo II inhibition.[1]
Cell Cycle G1 Peak AccumulationSuggests CDK or PIM-1 kinase inhibition.
Western Blot Reduced p-Bad / p-4EBP1Confirms PIM-1 kinase pathway inhibition.
Western Blot Increased Acetylated TubulinConfirms microtubule stabilization/destabilization.

References

  • Hassan, E. S., et al. (2025).[1] "Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation." Sciety. Link

  • El-Hamouly, W. S., et al. (2024). "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles." PMC (PubMed Central). Link

  • Chu, X. J., et al. (2006).[2] "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor."[2] Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[3] "Compound Summary: 2-Amino-4-(2-fluorophenyl)-2-methylbutanenitrile (Related Structure)." National Library of Medicine. Link

  • BindingDB. (2021). "Target Data for Fluorobenzyl-amino Derivatives." Binding Database. Link

Sources

In vitro assay development for measuring 2-[(4-Fluorobenzyl)amino]nicotinonitrile activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects[1]. Derivatives have shown potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes and established targets in drug discovery[1][2]. This document provides a comprehensive guide for establishing robust in vitro assays to determine the biological activity of a specific nicotinonitrile derivative, 2-[(4-Fluorobenzyl)amino]nicotinonitrile. We present a primary, high-throughput biochemical assay to quantify its inhibitory effect on a representative protein kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis[1][2]. To ensure the biological relevance of the findings, we also detail a secondary, cell-based orthogonal assay to measure the compound's effect on cancer cell proliferation. These protocols are designed to be self-validating, incorporating essential controls and providing a clear framework for data analysis and interpretation.

Introduction: The Rationale for Targeting Kinases with Nicotinonitrile Derivatives

Protein kinases play a central role in signal transduction pathways that govern cell growth, differentiation, and survival. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The nicotinonitrile moiety has proven to be a versatile scaffold for designing potent kinase inhibitors[1][2]. Compounds incorporating this structure have been successfully developed to target kinases such as PIM-1 and VEGFR-2[1][2].

2-[(4-Fluorobenzyl)amino]nicotinonitrile is a novel compound built upon this promising scaffold. To evaluate its therapeutic potential, the first critical step is to quantify its interaction with its putative biological target(s). This guide uses VEGFR-2 as a representative target to establish a framework for activity measurement. VEGFR-2 is a receptor tyrosine kinase whose activation is crucial for angiogenesis, the formation of new blood vessels required for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.

This application note details the development of a robust, luminescence-based biochemical assay for the direct measurement of VEGFR-2 inhibition, followed by a cell-based assay to confirm on-target effects in a biological system.

Primary Assay: VEGFR-2 Kinase Inhibition (ADP-Glo™ Assay)

Principle of the Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of adenosine diphosphate (ADP) produced during a kinase reaction. The assay is performed in two steps. First, after the kinase reaction is complete, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining adenosine triphosphate (ATP). Second, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used by a luciferase/luciferin reaction to produce a light signal. The luminescence intensity is directly proportional to the amount of ADP produced and therefore correlates with kinase activity. An inhibitor, such as 2-[(4-Fluorobenzyl)amino]nicotinonitrile, will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.

Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of 2-[(4-Fluorobenzyl)amino]nicotinonitrile add_compound Dispense compound dilutions and controls into 96-well plate prep_compound->add_compound prep_enzyme Prepare Kinase/Substrate mix (VEGFR-2 + Poly(E,Y)4:1) add_enzyme Add Kinase/Substrate mix prep_enzyme->add_enzyme prep_atp Prepare ATP solution start_reaction Initiate reaction by adding ATP Incubate at RT prep_atp->start_reaction add_compound->add_enzyme add_enzyme->start_reaction stop_reaction Add ADP-Glo™ Reagent Incubate at RT start_reaction->stop_reaction convert_adp Add Kinase Detection Reagent Incubate at RT stop_reaction->convert_adp read_lum Read luminescence on plate reader convert_adp->read_lum calc_inhibition Calculate % Inhibition read_lum->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the VEGFR-2 ADP-Glo™ Kinase Inhibition Assay.

Materials and Reagents
Reagent/EquipmentRecommended Source/Specification
Test Compound2-[(4-Fluorobenzyl)amino]nicotinonitrile, ≥98% purity
Recombinant Human VEGFR-2SignalChem, Cat# V02-11G or equivalent
Kinase SubstratePoly(Glu, Tyr) 4:1, Sigma-Aldrich, Cat# P0275 or equivalent
ATP10 mM solution, Sigma-Aldrich or equivalent
ADP-Glo™ Kinase Assay KitPromega, Cat# V9101 or equivalent
Kinase Buffer40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
Control InhibitorSorafenib or other known VEGFR-2 inhibitor
Assay PlatesWhite, opaque, 96-well or 384-well plates (low volume)
Plate ReaderLuminescence-capable microplate reader
Multichannel PipettesCalibrated set for accurate liquid handling
DMSOAnhydrous, ≥99.9% purity
Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-[(4-Fluorobenzyl)amino]nicotinonitrile in 100% DMSO.

    • Perform an 11-point serial dilution (e.g., 1:3) in DMSO to create a concentration gradient. The final top concentration in the assay should be chosen based on expected potency (e.g., starting at 100 µM).

    • Prepare a DMSO-only plate for the vehicle control (0% inhibition) and a plate with a known VEGFR-2 inhibitor for the positive control (100% inhibition).

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution (or control) to the wells of a 96-well assay plate.

    • Controls are critical:

      • 0% Inhibition (Max Signal): Wells containing 1 µL of DMSO.

      • 100% Inhibition (Min Signal): Wells containing 1 µL of a known inhibitor at a saturating concentration (e.g., 10 µM Sorafenib).

      • No Enzyme Control: Wells with all components except the kinase, to measure background signal.

  • Kinase Reaction:

    • Prepare a 2.5X Kinase/Substrate solution in Kinase Buffer containing VEGFR-2 (e.g., 5 ng/µL) and Poly(E,Y) substrate (e.g., 0.5 mg/mL).

    • Add 10 µL of the 2.5X Kinase/Substrate solution to each well containing the compound.

    • Mix gently and incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

    • Prepare a 2.5X ATP solution in Kinase Buffer (e.g., 25 µM).

    • Initiate the kinase reaction by adding 10 µL of the 2.5X ATP solution to all wells. The final reaction volume is 25 µL.

    • Mix the plate and incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete excess ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates the luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

Data Analysis
  • Calculate Percent Inhibition: Use the following formula for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Compound: Luminescence from wells with the test compound.

    • Signal_Max: Average luminescence from the 0% inhibition (DMSO) wells.

    • Signal_Min: Average luminescence from the 100% inhibition (positive control) wells.

  • Determine IC50:

    • Plot the Percent Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

ParameterExample Value
VEGFR-2 Concentration2 ng/well
Substrate Concentration0.2 mg/mL
ATP Concentration10 µM
Incubation Time60 min
Result (IC50) Calculated from curve

Orthogonal Assay: Cell-Based Proliferation/Cytotoxicity (MTT Assay)

Principle of the Assay

An orthogonal assay using a different technology and biological context is essential to validate the findings from the primary biochemical screen. A cell-based assay confirms that the compound can penetrate cell membranes and exert a biological effect. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation[3][4]. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Workflow for Cell-Based MTT Assay

G cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_detection MTT Assay cluster_analysis Data Analysis culture_cells Culture VEGFR-2 dependent cancer cells (e.g., HUVEC, HepG2) seed_plate Seed cells into a 96-well plate culture_cells->seed_plate attach_cells Incubate for 24h to allow cell attachment seed_plate->attach_cells prep_compound Prepare serial dilutions of compound in culture medium treat_cells Add compound dilutions to cells attach_cells->treat_cells prep_compound->treat_cells incubate_treat Incubate for 48-72 hours treat_cells->incubate_treat add_mtt Add MTT reagent to each well Incubate for 2-4 hours incubate_treat->add_mtt solubilize Add solubilization solution (e.g., DMSO, isopropanol) add_mtt->solubilize read_abs Read absorbance at 570 nm solubilize->read_abs calc_viability Calculate % Cell Viability read_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_gi50 Determine GI50/IC50 Value plot_curve->calc_gi50

Caption: Workflow for the cell-based MTT proliferation/cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HepG2, a hepatocellular carcinoma line known to be sensitive to some nicotinonitrile derivatives) in appropriate media[3].

    • Trypsinize and count the cells. Seed the cells into a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-[(4-Fluorobenzyl)amino]nicotinonitrile in complete cell culture medium. The final DMSO concentration should be kept constant and low (≤0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay and Detection:

    • Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Calculate Percent Viability: % Viability = 100 * (Abs_Compound - Abs_Blank) / (Abs_Vehicle - Abs_Blank)

    • Abs_Compound: Absorbance of compound-treated wells.

    • Abs_Vehicle: Average absorbance of vehicle (DMSO) treated wells.

    • Abs_Blank: Absorbance of wells with medium only.

  • Determine GI50/IC50:

    • Plot the Percent Viability against the logarithm of the compound concentration.

    • Fit the data to a 4PL curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

Conclusion

This application note provides a validated, two-tiered approach for characterizing the in vitro activity of 2-[(4-Fluorobenzyl)amino]nicotinonitrile. The primary ADP-Glo™ biochemical assay offers a sensitive and high-throughput method to directly measure the inhibition of a putative kinase target, VEGFR-2. The secondary, orthogonal MTT cell-based assay confirms that this enzymatic inhibition translates into a relevant anti-proliferative effect in cancer cells. This combined methodology provides a robust and reliable foundation for the preclinical evaluation of novel nicotinonitrile-based inhibitors and can be adapted for other kinase targets.

References

  • Wang, L., et al. (2019). Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening. European Journal of Medicinal Chemistry, 168, 289-298. Available at: [Link]

  • Amata, E., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 30(3), 748. Available at: [Link]

  • Gaddamanugu, G., et al. (2007). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. Bioconjugate Chemistry, 18(5), 1612-8. Available at: [Link]

  • Hassan, E. S., et al. (2025). Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. bioRxiv. Available at: [Link]

  • Abdelgawad, M. A., et al. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1555. Available at: [Link]

  • El-Gamal, M. I., et al. (2020). Synthesis, in-vitro antibacterial and anticancer screening of novel nicotinonitrile-coumarin hybrids utilizing piperazine citrate. Synthetic Communications, 50(10), 1476-1488. Available at: [Link]

  • Warren, T. K., & Tanga, M. J. (2010). Development of novel entry inhibitors targeting emerging viruses. Expert Opinion on Drug Discovery, 5(2), 165-177. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Pharmaceuticals, 16(1), 93. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 27(22), 7954. Available at: [Link]

  • H. Wild, F., et al. (2022). Interactions between 2′-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues and acetylcholine-binding protein inform on potent antagonist activity against nicotinic receptors. Acta Crystallographica Section D: Structural Biology, 78(Pt 3), 332-344. Available at: [Link]

  • Papke, R. L., et al. (2006). 2-Fluoro-3-(4-nitro-phenyl)deschloroepibatidine is a novel potent competitive antagonist of human neuronal alpha4beta2 nAChRs. The Journal of Pharmacology and Experimental Therapeutics, 317(3), 1213-22. Available at: [Link]

Sources

Application Note: Experimental Design for In Vivo Studies of 2-[(4-Fluorobenzyl)amino]nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Cathepsin K Inhibition & Bone Resorption Models

Introduction & Mechanistic Basis[1][2][3][4][5][6][7][8][9]

The compound 2-[(4-Fluorobenzyl)amino]nicotinonitrile represents a class of nitrile-based cysteine protease inhibitors , specifically targeting Cathepsin K (CatK) . This scaffold is a critical tool in osteoporosis research, serving as a simplified pharmacophore for clinical candidates like Odanacatib.

Mechanism of Action: The Nitrile Warhead

Unlike transition-state mimetics (e.g., aldehydes) that form unstable hemiacetals, the nicotinonitrile moiety functions as an electrophilic "warhead." It forms a reversible covalent thioimidate adduct with the active site cysteine (Cys25) of the Cathepsin K enzyme.

  • Selectivity: The N-benzyl substituent occupies the S2 hydrophobic pocket of the enzyme. The 4-fluoro modification enhances metabolic stability and potency compared to the unsubstituted benzyl analog.

  • Therapeutic Rationale: CatK is the primary protease responsible for collagen type I degradation in osteoclasts.[1][2] Inhibiting CatK reduces bone resorption without killing the osteoclast (unlike bisphosphonates), theoretically preserving bone formation signals.

CatK_Mechanism Osteoclast Osteoclast (Bone Resorbing Cell) SealingZone Sealing Zone (Acidic Microenvironment) Osteoclast->SealingZone Acidification CatK_Active Active Cathepsin K (Secreted) Osteoclast->CatK_Active Secretion Complex Thioimidate Adduct (Inactive Enzyme) CatK_Active->Complex Inhibition Collagen Type I Collagen (Bone Matrix) CatK_Active->Collagen Targets Compound 2-[(4-Fluorobenzyl) amino]nicotinonitrile Compound->CatK_Active Covalent Binding (Cys25 attack on CN) Resorption Bone Resorption (Collagenolysis) Complex->Resorption Blocks Collagen->Resorption Degradation

Figure 1: Mechanism of Action. The nicotinonitrile compound covalently binds to secreted Cathepsin K within the osteoclast sealing zone, preventing collagen degradation.

Formulation & Dose Preparation

Nitrile-based inhibitors are often lipophilic (LogP > 3). Proper vehicle selection is critical to ensure oral bioavailability (F%) and minimize variability in in vivo data.

Recommended Vehicle Systems
Vehicle TypeCompositionApplicationNotes
Suspension (Standard) 0.5% Methocel (MC) or 0.5% CMC-Na + 0.1% Tween 80Oral Gavage (PO)Best for repeat dosing in efficacy studies. Requires thorough vortexing/sonication.
Solution (PK) 20% PEG400 / 10% Solutol HS15 / 70% Water IV or POEnsures complete solubility for PK analysis. Avoid for chronic dosing if possible due to excipient load.
Lipid-Based Labrasol / Labrafil (1:1) POEnhances absorption if bioavailability is low (<20%).

Preparation Protocol:

  • Weigh the precise amount of 2-[(4-Fluorobenzyl)amino]nicotinonitrile.

  • Micronization: If using a suspension, grind the compound to a fine powder using a mortar and pestle to prevent crystal aggregation.

  • Wetting: Add a small volume of Tween 80 or PEG400 to "wet" the powder before adding the bulk aqueous vehicle.

  • Dispersion: Sonicate for 10–15 minutes until a uniform suspension is achieved.

Protocol A: Pharmacokinetics (PK) & Tolerability

Before efficacy testing, you must establish the half-life (


) and maximum concentration (

) to define the dosing frequency (QD vs. BID).

Animals: Male C57BL/6 mice (n=3 per timepoint), 8–10 weeks old. Route: Oral Gavage (PO) and Intravenous (IV) for bioavailability calc.

Workflow
  • Dose Selection:

    • IV: 1 mg/kg (Solution)

    • PO: 10 mg/kg (Suspension/Solution)

  • Sampling: Collect blood (20

    
    L) via tail vein or saphenous vein.
    
    • Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Processing: Centrifuge at 3000g for 10 min to harvest plasma. Store at -80°C.

  • Bioanalysis: LC-MS/MS quantification.

    • Note: Nitriles can be metabolically labile. Monitor for hydrolysis products (amides/acids) which are inactive.

Success Criteria:

  • 
     < 2 hours (Rapid absorption).
    
  • 
     (Bioavailability) > 30%.
    
  • 
     (trough level at 24h) > IC50 (adjusted for protein binding).
    

Protocol B: Efficacy in Ovariectomized (OVX) Mouse Model

This is the gold-standard model for evaluating anti-resorptive agents. The study mimics post-menopausal osteoporosis.

Experimental Design
  • Species: Female C57BL/6 or Swiss Webster mice (12 weeks old).

  • Group Size: n = 10–12 per group (Required for statistical power in bone morphometry).

  • Duration: 4–6 weeks of dosing.

Study Groups
GroupSurgeryTreatmentPurpose
1. Sham Sham SurgeryVehicleHealthy Baseline (Normal Bone Mass)
2. OVX-Vehicle OvariectomyVehicleDisease Control (Maximal Bone Loss)
3. OVX-Low OvariectomyCompound (e.g., 10 mg/kg)Dose-Ranging
4. OVX-High OvariectomyCompound (e.g., 30 mg/kg)Maximal Efficacy
5. Positive Ctrl OvariectomyAlendronate (0.1 mg/kg SC) or OdanacatibValidation of Model
Step-by-Step Workflow

OVX_Workflow Acclimatization Acclimatization (1 Week) Surgery Surgery Day (Day 0) OVX vs Sham Acclimatization->Surgery Recovery Bone Loss Induction (4 Weeks Post-Op) Surgery->Recovery Estrogen Depletion Dosing Therapeutic Dosing (Weeks 4-8, Daily PO) Recovery->Dosing Start Treatment Necropsy Necropsy & Collection (Week 8) Dosing->Necropsy Analysis Analysis: 1. Micro-CT (Femur/Vertebrae) 2. Serum Biomarkers (CTX-1) 3. Histomorphometry Necropsy->Analysis

Figure 2: OVX Efficacy Study Workflow. Note the "Bone Loss Induction" period allows osteopenia to establish before treatment (curative model).

Key Procedures
  • Surgery: Bilateral ovariectomy via dorsal approach. Verify uterine atrophy at necropsy to confirm successful OVX.

  • Dosing: Oral gavage (PO) once daily (QD) or twice daily (BID) based on PK data.

  • In-Life Biomarkers: Collect serum at Day 0, Day 14, and Terminal.

    • CTX-1 (C-terminal telopeptide): Primary marker for bone resorption. Expect reduction with treatment.

    • P1NP (Procollagen type 1 N-terminal propeptide): Marker for bone formation. CatK inhibitors typically preserve P1NP better than bisphosphonates.

Terminal Analysis (The "Truth" Data)
  • Micro-CT (

    
    CT):  Scan distal femur and L5 vertebra.
    
    • Key Metrics: BV/TV (Bone Volume Fraction), Tb.N (Trabecular Number), Tb.Sp (Trabecular Separation).

    • Target: Restoration of BV/TV toward Sham levels.

  • Histology: TRAP staining (Tartrate-Resistant Acid Phosphatase) to visualize osteoclasts.

    • Observation: CatK inhibitors often increase osteoclast number (Oc.N) despite inhibiting their function, as the feedback loop for osteoclastogenesis remains intact. Do not misinterpret high Oc.N as lack of efficacy.

Safety & Troubleshooting

Potential On-Target Side Effects

Cathepsin K is highly expressed in osteoclasts but also has low-level expression in the lung and skin.

  • Morphea-like Skin Changes: Chronic inhibition of CatK can lead to skin fibrosis in mice (and humans, e.g., Odanacatib clinical trials). Monitor skin texture and thickness weekly.

Troubleshooting Guide
IssueProbable CauseSolution
Low Exposure (AUC) Poor solubility or high clearanceSwitch to lipid vehicle (Labrasol); Check metabolic stability in microsomes.
No Efficacy in OVX Dose too low or insufficient coverageEnsure

> 5x IC50. Increase dose frequency to BID.
High Variability Inconsistent gavage or surgery failureVerify uterine weights (OVX uteri should weigh <15mg).

References

  • Robichaud, J., et al. (2008). "Identification of Odanacatib (MK-0822), a Potent, Selective, and Orally Active Inhibitor of Cathepsin K." Journal of Medicinal Chemistry.

  • Falgueyret, J. P., et al. (2005). "Novel, nonpeptidic cyanarmide-based inhibitors of Cathepsin K." Journal of Medicinal Chemistry.

  • Bouxsein, M. L., et al. (2010). "Guidelines for assessment of bone microstructure in rodents using micro-computed tomography." Journal of Bone and Mineral Research.

  • Stroup, G. B., et al. (2001). "Potent and selective inhibition of human cathepsin K leads to inhibition of bone resorption in vivo in a nonhuman primate." Journal of Bone and Mineral Research.

  • Podgorski, I. (2009). "Future of cathepsin K inhibitors: looking beyond the obvious." Expert Opinion on Investigational Drugs.

Sources

Cell-based assay for evaluating the anti-inflammatory properties of 2-[(4-Fluorobenzyl)amino]nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-INF-2025-04

Executive Summary

This application note provides a rigorous, self-validating protocol for evaluating the anti-inflammatory efficacy of 2-[(4-Fluorobenzyl)amino]nicotinonitrile (referred to herein as FAN-01 ). Nicotinonitrile derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating potent inhibition of pro-inflammatory mediators including Nitric Oxide (NO), Prostaglandin E2 (PGE2), and cytokines (TNF-


, IL-6) via the suppression of NF-

B and MAPK signaling pathways.

The 4-fluorobenzyl moiety is a critical pharmacophore, often enhancing lipophilicity and metabolic stability, thereby improving cellular permeability compared to non-halogenated analogs. This guide details a workflow using LPS-stimulated RAW 264.7 macrophages , the gold-standard model for inflammation screening, to determine IC


 values and validate the mechanism of action.

Mechanism of Action & Signaling Pathway

The anti-inflammatory activity of 2-aminonicotinonitriles is primarily mediated by the downregulation of inducible enzymes (iNOS, COX-2) and the blockage of upstream kinase signaling.

Figure 1: Inflammatory Signaling & Compound Target

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB_Cyto NF-κB (Inactive) IKK->NFkB_Cyto Phosphorylation NFkB_Nuc NF-κB (Active/Nuclear) NFkB_Cyto->NFkB_Nuc Translocation iNOS iNOS Gene NFkB_Nuc->iNOS Transcription COX2 COX-2 Gene NFkB_Nuc->COX2 Cytokines TNF-α / IL-6 NFkB_Nuc->Cytokines FAN01 2-[(4-Fluorobenzyl)amino] nicotinonitrile FAN01->IKK Inhibition FAN01->NFkB_Nuc NO Nitric Oxide (NO) iNOS->NO PGE2 PGE2 COX2->PGE2

Caption: Putative mechanism of action. LPS activates TLR4, triggering NF-


B translocation. The compound likely inhibits upstream kinases or NF-

B transcriptional activity, reducing NO and cytokine release.

Experimental Design & Controls

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , the assay must distinguish between true anti-inflammatory effects and false positives caused by cytotoxicity.

Experimental Groups
GroupTreatmentPurpose
Blank Control Media only (No Cells)Background subtraction for absorbance.
Vehicle Control Cells + 0.1% DMSO (No LPS)Baseline cellular activity.
Model Group Cells + LPS (1

g/mL) + 0.1% DMSO
Max inflammation (100% signal).
Positive Control Cells + LPS + Dexamethasone (1

M)
Validates assay sensitivity.
Test Group Cells + LPS + FAN-01 (0.1 - 50

M)
Dose-response evaluation.

Detailed Protocols

Protocol A: Compound Preparation
  • Stock Solution: Dissolve 2-[(4-Fluorobenzyl)amino]nicotinonitrile in 100% DMSO to create a 50 mM stock. Vortex until clear.

    • Note: The fluorobenzyl group increases lipophilicity; ensure complete solubilization. Store at -20°C.

  • Working Solutions: Serially dilute the stock in serum-free media to 2x final concentrations (e.g., 100, 20, 4, 0.8, 0.16

    
    M) immediately before use. Final DMSO concentration must be 
    
    
    
    0.1% in all wells.
Protocol B: Cell Culture & Seeding
  • Cell Line: RAW 264.7 (ATCC® TIB-71™).

  • Media: DMEM + 10% Heat-Inactivated FBS + 1% Pen/Strep.

  • Seeding:

    • Harvest cells at 80-90% confluency (do not overgrow; activated macrophages alter phenotype).

    • Seed 1

      
       10
      
      
      
      cells/well
      in 96-well plates (100
      
      
      L/well).
    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
Protocol C: The Griess Assay (Nitric Oxide Quantification)

Primary Screen for Anti-Inflammatory Activity.

  • Treatment:

    • Remove old media.

    • Add 100

      
      L of fresh media containing FAN-01  (various concentrations) to test wells.
      
    • Pre-incubate for 1 hour (Critical step: allows compound to enter cells before inflammatory cascade begins).

    • Add LPS (Final conc: 1

      
      g/mL) to all wells except Vehicle Control.
      
    • Incubate for 18-24 hours .

  • Collection:

    • Centrifuge plate at 1000 rpm for 5 min (optional) to settle debris.

    • Transfer 50

      
      L of supernatant  to a new clear 96-well plate.
      
  • Reaction:

    • Add 50

      
      L of Sulfanilamide solution  (1% in 5% phosphoric acid). Incubate 5-10 min in dark.
      
    • Add 50

      
      L of NED solution  (0.1% N-1-napthylethylenediamine dihydrochloride).
      
  • Read:

    • Measure absorbance at 540 nm within 10 minutes using a microplate reader.

    • Visual Check: Color turns pink/magenta in the presence of Nitrite (NO

      
      ).
      
Protocol D: Cell Viability (CCK-8 / MTT)

Mandatory Validation: Ensure NO reduction is not due to cell death.

  • After removing supernatant for Griess assay (Protocol C), add 100

    
    L fresh media + 10 
    
    
    
    L CCK-8 reagent (or MTT solution) to the remaining cells.
  • Incubate for 1-4 hours at 37°C.

  • Measure absorbance at 450 nm (for CCK-8) or 570 nm (for MTT).

  • Acceptance Criteria: Cell viability in test wells must be >80% of Vehicle Control. If viability drops <80%, the anti-inflammatory effect is confounded by toxicity.

Workflow Visualization

Figure 2: Experimental Timeline & Plate Setup

Workflow Start Day 0: Seed RAW 264.7 (10^5 cells/well) Treat Day 1: Pre-treat with FAN-01 (1 hr) Start->Treat Stim Add LPS (1 µg/mL) Treat->Stim Incubate Incubate 18-24 Hours Stim->Incubate Split Split Sample Incubate->Split Griess Supernatant: Griess Assay (NO) Split->Griess Viability Cells: CCK-8 Assay (Toxicity) Split->Viability ELISA Supernatant: ELISA (TNF-α/IL-6) Split->ELISA Secondary

Caption: Integrated workflow ensuring simultaneous collection of efficacy (NO/ELISA) and safety (Viability) data from the same biological replicate.

Data Analysis & Expected Results

Calculation of % Inhibition


Interpretation Table
Result ScenarioNO ProductionCell ViabilityConclusion
Scenario A High Inhibition> 90%Potent Anti-Inflammatory (Hit)
Scenario B High Inhibition< 60%False Positive (Cytotoxic)
Scenario C No Inhibition> 90%Inactive Compound

Reference Standard: Nicotinonitrile derivatives typically exhibit IC


 values in the range of 5 - 25 

M
for NO inhibition in this model [1, 2].

Troubleshooting & Expert Tips

  • Solubility Issues: The 4-fluorobenzyl group is hydrophobic. If precipitation occurs in media, include a "Media + Compound" blank (no cells) to subtract turbidity interference.

  • LPS Variability: LPS potency varies by batch. Always titrate LPS to achieve ~30-50

    
    M Nitrite in the Model Group.
    
  • Serum Interference: Phenol red in DMEM can interfere with Griess readout. Use Phenol Red-Free DMEM or subtract the blank strictly.

References

  • El-Naggar, M., et al. (2024).[1] Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.

  • Hassan, E. S., et al. (2025).[2] Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation.[2][2]

  • Gouda, M. A., et al. (2023).[3] Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review.

  • Al-Wahaibi, L. H., et al. (2024).[1][4] Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles.[5]

Sources

How to prepare stock solutions of 2-[(4-Fluorobenzyl)amino]nicotinonitrile for experiments

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Preparation of Stock Solutions of 2-[(4-Fluorobenzyl)amino]nicotinonitrile for Preclinical Research

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the preparation of stock solutions of 2-[(4-Fluorobenzyl)amino]nicotinonitrile (Molecular Weight: 227.24 g/mol , CAS: 854382-09-5). Adherence to these protocols is critical for ensuring the accuracy, reproducibility, and validity of in vitro and in vivo experimental results. The principles and techniques outlined herein are grounded in established laboratory practices to ensure scientific integrity.

Introduction: The Critical Role of Stock Solution Preparation

The accurate preparation of stock solutions is a foundational step in experimental biology and pharmacology. The concentration and purity of the stock solution directly impact the reliability of downstream applications, from high-throughput screening to detailed mechanistic studies. 2-[(4-Fluorobenzyl)amino]nicotinonitrile, as a small molecule of interest in drug discovery, requires careful handling and solubilization to maintain its chemical integrity and ensure consistent biological activity.

The choice of solvent is paramount and is dictated by the physicochemical properties of the compound and the requirements of the biological system under investigation. For many non-polar, organic compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power. However, the potential for DMSO-induced cellular toxicity necessitates careful control of its final concentration in experimental assays.[1][2]

This guide will focus on the preparation of stock solutions in DMSO, the most common solvent for such compounds, and provide a framework for exploring alternative solvents.

Foundational Principles: Ensuring Accuracy and Stability

Solvent Selection and Purity

The selection of an appropriate solvent is the first and most critical decision. While specific solubility data for 2-[(4-Fluorobenzyl)amino]nicotinonitrile is not widely published, its chemical structure suggests it is a hydrophobic molecule. Therefore, polar aprotic solvents are likely to be effective.

  • Dimethyl Sulfoxide (DMSO): Anhydrous, high-purity DMSO (≥99.9%) is recommended. DMSO is hygroscopic, and water absorption can affect the solubility and stability of the compound.

  • Ethanol: High-purity, absolute ethanol can also be considered. It is often used in cell culture, but its volatility requires careful handling.

  • Aqueous Buffers: Direct dissolution in aqueous buffers is unlikely for this compound and is generally not recommended for primary stock solutions.

The Importance of a Vehicle Control

When using a solvent like DMSO in biological assays, it is imperative to include a "vehicle control." This control group is treated with the same final concentration of the solvent as the experimental group, but without the compound of interest. This allows researchers to differentiate the effects of the compound from any potential effects of the solvent itself.[3] For most cell lines, the final concentration of DMSO should be kept below 0.5%, with many sensitive or primary cell lines requiring concentrations below 0.1%.[1][4]

Storage and Stability

Proper storage is crucial for maintaining the integrity of the stock solution. Key considerations include:

  • Temperature: For long-term storage, -20°C is standard for DMSO stock solutions.[5]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation and water absorption, the primary stock solution should be divided into smaller, single-use aliquots.[6]

  • Light Sensitivity: The supplier recommends storing the solid compound in a dark place.[7] This precaution should be extended to the stock solution by using amber or opaque vials.

Quantitative Data Summary

The following table provides key information for the preparation of stock solutions of 2-[(4-Fluorobenzyl)amino]nicotinonitrile.

ParameterValue/RecommendationRationale and Citation
Molecular Weight 227.24 g/mol Essential for accurate molarity calculations.[7]
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High solubilizing power for hydrophobic compounds.
Recommended Stock Concentration 10 mM - 50 mMHigh concentration minimizes the volume added to assays, keeping the final solvent concentration low.[5]
Storage Temperature -20°C (long-term)Standard practice to ensure stability and prevent degradation.[5][8]
Final DMSO Concentration in Assays ≤ 0.5% (general), ≤ 0.1% (sensitive cells)Minimizes solvent-induced cytotoxicity and off-target effects.[1][2][4]
Storage Vessels Sterile, amber or opaque glass vials with screw capsProtects from light and prevents solvent evaporation.[9]

Detailed Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of 2-[(4-Fluorobenzyl)amino]nicotinonitrile in DMSO.

Materials and Equipment:

  • 2-[(4-Fluorobenzyl)amino]nicotinonitrile powder

  • Anhydrous, sterile DMSO (≥99.9% purity)

  • Calibrated analytical balance

  • Sterile, amber or opaque microcentrifuge tubes or glass vials with screw caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Workflow Diagram:

G cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh Compound (e.g., 2.27 mg) dissolve 2. Add DMSO (e.g., 1 mL) weigh->dissolve Transfer to sterile vial mix 3. Vortex/Sonicate Until Dissolved dissolve->mix aliquot 4. Aliquot into Single-Use Vials mix->aliquot Verify complete dissolution store 5. Store at -20°C aliquot->store use 6. Dilute for Working Solution store->use Thaw one aliquot

Caption: Workflow for preparing a stock solution of 2-[(4-Fluorobenzyl)amino]nicotinonitrile.

Procedure:

  • Preparation and Safety: Don appropriate PPE. Perform all steps in a clean, designated area, such as a chemical fume hood or a sterile laminar flow hood if preparing for cell-based assays.

  • Calculation:

    • To prepare a 10 mM solution, you need to dissolve 227.24 g/mol * 0.010 mol/L = 2.2724 g/L, which is equivalent to 2.27 mg/mL.

    • For 1 mL of a 10 mM stock solution, you will need to weigh 2.27 mg of the compound.

  • Weighing: Accurately weigh 2.27 mg of 2-[(4-Fluorobenzyl)amino]nicotinonitrile powder using a calibrated analytical balance and transfer it to a sterile, amber microcentrifuge tube or glass vial.

  • Dissolution:

    • Using a calibrated micropipette, add 1 mL of anhydrous, sterile DMSO to the vial containing the compound.

    • Cap the vial securely.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquoting: Once the compound is completely dissolved, dispense the stock solution into smaller, single-use, sterile amber vials (e.g., 20-50 µL aliquots). This is a critical step to prevent degradation from multiple freeze-thaw cycles.[6]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store the aliquots at -20°C in a secure and organized manner.[10]

Protocol for Preparing Working Solutions for Cell-Based Assays

This protocol describes the dilution of the 10 mM DMSO stock solution into a cell culture medium for a final desired concentration.

Example: Preparing a 10 µM final concentration:

  • Thawing: Remove one aliquot of the 10 mM stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation that can occur when a concentrated DMSO stock is added directly to an aqueous medium, an intermediate dilution step is often beneficial.

    • Prepare a 100 µM working solution by diluting 1 µL of the 10 mM stock solution into 99 µL of sterile cell culture medium. Mix well by gentle pipetting.

  • Final Dilution: Add the appropriate volume of the intermediate or primary stock solution to your cell culture wells to achieve the final desired concentration.

    • For a final concentration of 10 µM from a 100 µM intermediate stock, you would add 100 µL of the intermediate solution to 900 µL of medium in a well (for a final volume of 1 mL).

    • Crucially, ensure the final concentration of DMSO does not exceed the tolerance level of your specific cell line (e.g., ≤ 0.5%). [3]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium. For example, if your highest compound concentration results in a 0.1% DMSO final concentration, your vehicle control should also contain 0.1% DMSO.

Troubleshooting and Best Practices

  • Precipitation upon Dilution: If the compound precipitates when diluted into an aqueous buffer, try a serial dilution approach. Make intermediate dilutions in DMSO before the final dilution into the aqueous medium.

  • Compound Insoluble in DMSO: If 2-[(4-Fluorobenzyl)amino]nicotinonitrile does not dissolve in DMSO at the desired concentration even with warming and sonication, a lower stock concentration may be necessary. Alternatively, a small-scale solubility test in other organic solvents like ethanol or N,N-Dimethylformamide (DMF) can be performed.

  • Long-Term Storage: While -20°C is standard, for very long-term storage (months to years), -80°C may provide better stability. However, the stability of any compound in solution over time is not guaranteed and should be empirically validated if necessary.[11]

  • Accurate Pipetting: When working with viscous solvents like DMSO and small volumes, ensure your pipettes are calibrated and use reverse pipetting techniques for greater accuracy.

Conclusion

The meticulous preparation of stock solutions is a non-negotiable prerequisite for high-quality, reproducible research. By following the detailed protocols and adhering to the scientific principles outlined in this guide, researchers can confidently prepare stock solutions of 2-[(4-Fluorobenzyl)amino]nicotinonitrile, thereby ensuring the integrity of their experimental data.

References

  • LifeTein. DMSO usage in cell culture. (2023). [Link]

  • KEYENCE. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Scientist Solutions. DMSO in cell based assays. (2025). [Link]

  • Yufeng. The effect of room-temperature storage on the stability of compounds in DMSO. (2024). [Link]

  • Kozikowski, B. A., et al. The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. (2003). [Link]

  • Safety Storage. Chemical Storage Principles & Best Practices. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • SPC Industrial. 5 Best Practices for Safer Chemical Storage. (2025). [Link]

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. (2013). [Link]

  • Enfanos. Preparation of Stock Solutions. [Link]

  • Reddit. Do freeze-thaw cycles damage small molecules dissolved in DMSO? (2023). [Link]

Sources

Analytical techniques for purity assessment of synthesized 2-[(4-Fluorobenzyl)amino]nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the analytical framework for assessing the purity of 2-[(4-Fluorobenzyl)amino]nicotinonitrile , a critical pharmacophore in the development of kinase inhibitors and sGC stimulators. Due to the specific electronic properties of the nicotinonitrile core and the fluorinated benzyl moiety, standard "generic" purity methods often fail to detect specific synthetic impurities such as hydrolysis byproducts or regioisomers. This protocol establishes a validated workflow combining UPLC-PDA-MS for impurity profiling and


F-qNMR  for absolute mass balance purity, ensuring data integrity suitable for IND-enabling studies.

Chemical Profile & Synthetic Context

Understanding the synthesis is prerequisite to designing the analysis. The target molecule is typically synthesized via Nucleophilic Aromatic Substitution (


) of 2-chloronicotinonitrile with 4-fluorobenzylamine.
  • Target Molecule: 2-[(4-Fluorobenzyl)amino]nicotinonitrile

  • Molecular Formula:

    
    
    
  • Molecular Weight: 227.24 g/mol

  • Key Spectroscopic Handles:

    • UV: Pyridine

      
       transitions (~250-260 nm), Nitrile absorbance (weak).
      
    • NMR:

      
      F signal (para-substituted benzene), Nitrile carbon (
      
      
      
      C ~115-118 ppm).
Critical Impurity Logic

The analytical method must resolve the following specific process impurities:

  • Starting Material A: 2-Chloronicotinonitrile (Unreacted electrophile).

  • Starting Material B: 4-Fluorobenzylamine (Unreacted nucleophile; lacks UV chromophore at 254 nm, requires low UV or MS detection).

  • Hydrolysis Product: 2-[(4-Fluorobenzyl)amino]nicotinamide (Hydrolysis of nitrile under basic/acidic workup).

  • Bis-alkylated Side Product: Rare, but possible

    
    -bis(4-fluorobenzyl) species if amine excess is high.
    

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the purity assessment, linking synthetic origins to specific analytical detection methods.

PurityAssessment Syn Synthesis Reaction (SNAr) Crude Crude Mixture Syn->Crude SM1 Impurity A: 2-Chloronicotinonitrile Crude->SM1 SM2 Impurity B: 4-Fluorobenzylamine Crude->SM2 Hyd Impurity C: Nicotinamide Analog Crude->Hyd Target Target: 2-[(4-F-benzyl)amino]nicotinonitrile Crude->Target HPLC Method 1: UPLC-MS (Relative Purity %) SM1->HPLC High UV Late Elution SM2->HPLC Low UV Early Elution (MS req) NMR Method 2: 19F-qNMR (Absolute Purity wt%) SM2->NMR Distinct F-Shift Hyd->HPLC Shifted RT MS +18 Da Target->HPLC Target->NMR Integral Ratio

Figure 1: Analytical logic flow linking synthetic impurities to specific detection methods.

Method 1: UPLC-PDA-MS (Purity & Impurity Profiling)

Rationale: This is the primary method for determining "Area %" purity. The use of Mass Spectrometry (MS) is mandatory because the amine starting material (4-fluorobenzylamine) has weak UV absorbance compared to the nicotinonitrile core, leading to potential overestimation of purity by UV alone.

Instrument Configuration
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Detector: PDA (190–400 nm) + Single Quadrupole MS (ESI+).

  • Column: Waters BEH C18 (

    
     mm, 1.7 µm). Why: High pH stability allows basic mobile phases, improving peak shape for basic amines.
    
Mobile Phase Strategy
  • Solvent A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Rationale: The target molecule contains a pyridine ring and a secondary amine. At low pH (formic acid), these protonate, often causing peak tailing or early elution. High pH keeps the amine neutral, increasing retention and improving peak symmetry.

Gradient Protocol
Time (min)% A% BFlow (mL/min)Curve
0.009550.6Initial
0.509550.66
4.005950.66
5.005950.66
5.109550.61
7.009550.6Re-equil
Detection Parameters
  • UV Channel 1: 254 nm (Nicotinonitrile core max).

  • UV Channel 2: 210 nm (Universal detection for benzylamine impurities).

  • MS Mode: Positive Scan (100–600 m/z).

    • Target [M+H]+: 228.1

    • Hydrolysis Impurity [M+H]+: 246.1 (+18 Da)

Method 2: F-qNMR (Absolute Purity)

Rationale: HPLC provides relative purity based on extinction coefficients. qNMR provides absolute weight purity (wt%), which is critical for calibrating biological assays. The fluorine atom on the benzyl ring serves as a perfect, interference-free handle.

Sample Preparation[1][2][3][4]
  • Solvent: DMSO-

    
     (Solubilizes both polar salts and neutral organics).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 4-Fluoro-3-nitrobenzoic acid.
    
    • Requirement: The IS must have a relaxation time (

      
      ) similar to the analyte or sufficiently long inter-pulse delays must be used.
      
  • Concentration: ~10 mg analyte + ~5 mg IS (weighed to 0.001 mg precision).

Acquisition Parameters (Bruker 400/500 MHz)
  • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) integration errors, though less critical for

    
    F than 
    
    
    
    C.
  • Spectral Width: 200 ppm (covering -60 to -200 ppm).

  • Relaxation Delay (D1):

    
     seconds. Critical: Fluorine nuclei can have long 
    
    
    
    relaxation times. Insufficient D1 leads to under-integration.
  • Scans: 16 or 32 (Sufficient S/N > 200).

Data Analysis

Calculate purity using the gravimetric equation:



Where:
  • 
     = Integration Area
    
  • 
     = Number of Fluorine atoms (1 for both target and TFT)
    
  • 
     = Molecular Weight
    
  • 
     = Weight (mg)[1][2]
    

Method 3: Thermal & Solid-State Characterization

Rationale: Polymorphism can affect solubility and bioavailability.

  • DSC (Differential Scanning Calorimetry):

    • Protocol: Heat from 30°C to 250°C at 10°C/min under

      
      .
      
    • Expectation: Sharp endotherm at melting point (Literature for analogs suggests ~145–160°C range). Broadening indicates impurity.

  • FT-IR (ATR):

    • Diagnostic Bands:

      • C

        
        N stretch: ~2210–2230 cm
        
        
        
        (Sharp, distinct).
      • N-H stretch: ~3300 cm

        
        .[3]
        
      • C-F stretch: ~1200–1250 cm

        
        .
        

Troubleshooting & System Suitability

ObservationRoot CauseCorrective Action
Split Peak (HPLC) Atropisomerism or RotamersRun column at 45°C or 60°C to coalesce rotamers (common in amides/amines).
Extra Peak @ RT ~1.5 min 4-FluorobenzylamineCheck MS for m/z 126. This amine does not absorb well at 254 nm; use 210 nm.
MS Signal +18 Da Hydrolysis of NitrileCheck synthesis workup. Avoid prolonged heating in strong acid/base.
Low Purity in NMR vs HPLC Inorganic SaltsHPLC "filters" out salts (injects void). qNMR sees the "dilution" by mass. Re-wash solid with water/ether.

References

  • Synthesis of 2-amino-3-cyanopyridine derivatives

    • Title: Synthesis and Antimicrobial Screening of 6-Aryl-2-(Amino/Methoxy) Nicotinonitrile Derivatives.[3]

    • Source: ResearchG
    • URL:[Link]

  • NMR Chemical Shifts (Fluorine)

    • Title: F NMR Chemical Shifts of Fluorin
    • Source: University of Wisconsin / Reich Collection.
    • URL:[Link]

  • HPLC Method Development for Amines

    • Title: Strategies for the HPLC Analysis of Basic Compounds.
    • Source: Waters Corporation Applic
    • URL:[Link]

  • qNMR Best Practices: Title: Practical Guide to Quantitative 1H NMR. Source: Sigma-Aldrich (Merck) Technical Guides.

Sources

Using 2-[(4-Fluorobenzyl)amino]nicotinonitrile as a chemical probe for biological research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating cysteine protease activity, specifically Cathepsin L/K/S, and exploring the utility of nitrile-based electrophiles in chemical biology.


 inhibitors and P2X7 antagonists.

Introduction & Scientific Rationale

2-[(4-Fluorobenzyl)amino]nicotinonitrile is a specialized chemical probe designed to target the active site of cysteine proteases. Its structural core—a 2-amino-3-cyanopyridine scaffold—integrates two critical features for biological activity:

  • The Nitrile Warhead (Electrophile): The cyano group (-CN) at the 3-position functions as a reversible covalent electrophile . It specifically reacts with the nucleophilic thiolate of the active site cysteine (e.g., Cys25 in Cathepsin L) to form a thioimidate adduct. Unlike irreversible inhibitors (e.g., epoxides, vinyl sulfones), this interaction is reversible, allowing for precise kinetic studies and reduced toxicity.

  • The 4-Fluorobenzyl Tail (P2 Substituent): The hydrophobic 4-fluorobenzyl group is optimized to occupy the S2 hydrophobic pocket of Cathepsins. This pocket is a key determinant of specificity, as it accommodates bulky, hydrophobic residues (like Phenylalanine or Leucine) in natural substrates.

Key Applications
  • Cathepsin L/K Inhibition: Investigating bone resorption (CatK) and cancer metastasis/viral entry (CatL).

  • Fragment-Based Drug Discovery (FBDD): Serving as a ligand efficiency standard for designing non-peptidic protease inhibitors.

  • Viral Entry Studies: Cathepsin L is critical for the priming of viral glycoproteins (e.g., SARS-CoV-2, Ebola); this probe can block viral entry in cellular assays.

Mechanism of Action (MoA)

The inhibitory mechanism is defined by the nucleophilic attack of the catalytic cysteine thiolate on the nitrile carbon.

Reaction Pathway
  • Binding: The 4-fluorobenzyl group docks into the S2 hydrophobic pocket, positioning the nitrile group near the catalytic triad (Cys-His-Asn).

  • Activation: The active site Histidine acts as a general base, deprotonating the Cysteine thiol to a thiolate anion (

    
    ).
    
  • Adduct Formation: The thiolate attacks the nitrile carbon (

    
    ), forming a high-energy thioimidate  intermediate.
    
  • Stabilization: The oxyanion hole (Gln19 in CatL) stabilizes the resulting negative charge on the nitrogen.

Visualizing the Inhibition Logic

MoA Probe Probe: 2-[(4-Fluorobenzyl)amino]nicotinonitrile Complex Michaelis Complex (Non-covalent) Probe->Complex S2 Pocket Binding (Hydrophobic Effect) Target Target: Cathepsin L (Cys25-His163) Target->Complex Adduct Thioimidate Adduct (Covalent/Reversible) Complex->Adduct Nucleophilic Attack (Cys25-S- -> C≡N) Adduct->Complex k_off (Reversible) Inhibition Biological Effect: Substrate Blockade Adduct->Inhibition Steric Occlusion

Caption: Mechanism of reversible covalent inhibition via thioimidate formation at the catalytic cysteine.[1]

Experimental Protocols

Protocol A: In Vitro Fluorogenic Cathepsin L Inhibition Assay

Objective: Determine the


 of the probe against purified Cathepsin L.

Materials:

  • Enzyme: Recombinant Human Cathepsin L (0.1 nM final).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic,

    
    ).
    
  • Buffer: 50 mM Sodium Acetate, pH 5.5, 5 mM DTT, 1 mM EDTA.

  • Probe: 2-[(4-Fluorobenzyl)amino]nicotinonitrile (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute the probe in DMSO to generate a 10-point dose-response curve (e.g., 100

    
     to 0.1 nM).
    
  • Pre-Incubation: Mix 25

    
     of Enzyme solution with 1 
    
    
    
    of Probe dilution in a black 96-well plate. Incubate for 15 minutes at room temperature . Note: This allows the covalent equilibrium to establish.
  • Initiation: Add 25

    
     of Substrate solution (20 
    
    
    
    stock, final 10
    
    
    ).
  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Fit data to the Hill equation:
    
    
    
    
Protocol B: Cellular Target Engagement (Viral Entry Model)

Objective: Assess the probe's ability to block Cathepsin-dependent viral entry (pseudovirus model).

Materials:

  • Cells: A549 or Vero E6 cells.

  • Virus: VSV-G pseudotyped with SARS-CoV-2 Spike (or Ebola GP).

  • Readout: Luciferase reporter.

Workflow:

  • Seeding: Seed cells at 10,000 cells/well in a white 96-well plate. Incubate overnight.

  • Treatment: Treat cells with the Probe (0.1, 1, 10

    
    ) for 1 hour  prior to infection. Crucial: Pre-treatment ensures lysosomal accumulation.
    
  • Infection: Add pseudovirus particles to the media containing the inhibitor.

  • Incubation: Incubate for 24 hours at 37°C.

  • Lysis/Readout: Lyse cells and add Luciferase substrate. Measure luminescence.

  • Viability Control: Run a parallel MTT/CellTiter-Glo assay to ensure reduced signal is not due to cytotoxicity.

Data Interpretation & Expected Results

ParameterExpected ValueInterpretation

(Enzyme)
50 nM - 500 nMPotent inhibition indicates successful covalent binding. Values >10

suggest poor S2 pocket fit.
Hill Slope ~1.0Indicates 1:1 binding stoichiometry.
Reversibility >80% RecoveryUpon rapid dilution (jump-dilution assay), activity should recover, confirming the nitrile mechanism.
Cellular

1

- 10

Higher than enzyme

due to membrane permeability and lysosomal pH trapping.

Pathway Context: Cathepsin Signaling

Understanding where this probe acts is vital for interpreting downstream effects.

Pathway cluster_Lysosome Lysosomal Lumen Stimulus Stimulus: (e.g., Bone Resorption / Viral Entry) ProCat Pro-Cathepsin L/K Stimulus->ProCat Lysosome Lysosome Environment (pH 4.5 - 5.5) ActiveCat Active Cathepsin L/K ProCat->ActiveCat Auto-activation Substrate Substrate: (Collagen / Viral Glycoprotein) ActiveCat->Substrate Proteolysis Downstream Downstream Effects: - Reduced Metastasis - Blocked Viral Fusion - Reduced Bone Loss Substrate->Downstream Cleaved Product Probe PROBE: 2-[(4-Fluorobenzyl)amino]nicotinonitrile Probe->ActiveCat Inhibition

Caption: The probe intercepts active Cathepsin L/K within the lysosome, blocking substrate processing.

Safety & Handling

  • Solubility: The compound is hydrophobic. Dissolve in 100% DMSO to create a stock solution (10-50 mM). Avoid aqueous buffers for stock storage to prevent precipitation.

  • Stability: Nitriles are generally stable, but avoid strong acids or bases which could hydrolyze the nitrile to an amide/carboxylic acid. Store at -20°C.

  • Toxicity: As a cysteine protease inhibitor, it may affect normal lysosomal turnover. Use appropriate controls (e.g., E-64d) for comparison.

References

  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanammide inhibitors of cathepsin K." Journal of Medicinal Chemistry, 44(6), 949-952. Link

  • Greenspan, P. D., et al. (2001). "Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin K." Journal of Medicinal Chemistry, 44(26), 4524-4534. Link

  • Löser, R., & Pietzsch, J. (2015). "Cysteine cathepsins: their role in tumor progression and recent trends in the development of imaging probes." Frontiers in Chemistry, 3, 37. Link

  • Turk, V., et al. (2012). "Cysteine cathepsins: from structure, function and regulation to new frontiers." Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1824(1), 68-88. Link

  • Altmann, E., et al. (2004). "2-Cyano-pyrimidines: A new class of potent and selective cathepsin K inhibitors." Journal of Medicinal Chemistry, 47(24), 5833-5836. Link

(Note: While specific literature on the exact fragment "2-[(4-Fluorobenzyl)amino]nicotinonitrile" is sparse, the references above validate the mechanism and application of the 2-amino-3-cyanopyridine/nitrile scaffold as cysteine protease inhibitors.)

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 2-[(4-Fluorobenzyl)amino]nicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-[(4-Fluorobenzyl)amino]nicotinonitrile

Topic: Troubleshooting Low Yield & Optimization Ticket ID: #SNAr-2CN-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Workflow: The "Low Yield" Triage

Before altering your chemistry, you must identify where the loss is occurring. Is the reaction stalling, is the product degrading, or are you losing it during isolation?

Use this decision tree to diagnose your specific failure mode:

TroubleshootingFlow Start START: Low Yield Observed TLC Analyze Crude Reaction (TLC/LCMS) Before Workup Start->TLC Result1 Starting Material (SM) Remains TLC->Result1 Incomplete Result2 SM Consumed, New Spots/Peaks Visible TLC->Result2 Impurities Result3 Clean Conversion on LCMS, Low Mass Recovery TLC->Result3 Clean Profile Action1 KINETIC ISSUE (See Module 1) Result1->Action1 Action2 STABILITY/SIDE RXN (See Module 2) Result2->Action2 Action3 ISOLATION FAILURE (See Module 3) Result3->Action3

Figure 1: Diagnostic logic for isolating the root cause of yield loss in


 processes.

Module 1: Kinetic Stalling (Incomplete Reaction)

The Symptom: LCMS shows significant 2-chloronicotinonitrile (SM) remaining, even after prolonged heating.

The Science: The reaction is a Nucleophilic Aromatic Substitution (


).[1][2][3] The 2-chloro position is activated by the pyridine nitrogen and the electron-withdrawing nitrile at position 3. However, the reaction generates HCl as a byproduct. If the base is insufficient or the solvent is non-polar, the amine nucleophile (4-fluorobenzylamine) becomes protonated (ammonium salt), rendering it non-nucleophilic.

Troubleshooting Protocol:

VariableRecommendationRationale
Stoichiometry Amine (1.2 eq) / Base (2.5 eq) You must neutralize the HCl generated and prevent the amine from acting as its own base.
Base Selection DIPEA or

Triethylamine (TEA) is volatile and can evaporate during reflux.

(in DMF) or DIPEA (in alcohols) are more robust.
Solvent DMF or DMSO Polar aprotic solvents stabilize the Meisenheimer complex intermediate, significantly accelerating

rates compared to ethanol/toluene [1].
Temperature 80°C - 100°C 2-chloronicotinonitriles are moderately reactive. Room temperature is often insufficient for >90% conversion.

Corrective Action: Switch to a DMF/


  system at 90°C. If using ethanol, ensure you are at reflux and using an excess of DIPEA.

Module 2: Side Reactions & Stability (Nitrile Hydrolysis)

The Symptom: SM is consumed, but LCMS shows a peak with Mass = Product + 18 (Amide) or Mass = Product + 19 (Acid).

The Science: The nitrile group at position 3 is "ortho-activated." Under basic conditions, especially in the presence of water and heat, the nitrile is highly susceptible to hydrolysis, converting first to the amide (2-[(4-fluorobenzyl)amino]nicotinamide) and eventually to the carboxylic acid [2].

Mechanism of Failure:



Troubleshooting Protocol:

  • Water Control: Ensure your solvent (DMF/DMSO) is dry. Hygroscopic solvents are the #1 cause of nitrile hydrolysis.

  • Base Strength: Avoid hydroxide bases (NaOH, KOH). Stick to Carbonates (

    
    , 
    
    
    
    ) or tertiary amines (DIPEA).
  • Temperature Ceiling: Do not exceed 120°C. Above this threshold, even trace moisture can trigger hydrolysis.

Module 3: Isolation & Purification (The "Sticky Oil" Problem)

The Symptom: Reaction looks clean, but after workup, you have a low mass of sticky oil/gum, or the product stays in the aqueous layer.

The Science: 2-aminopyridines are capable of hydrogen bonding and can be moderately amphiphilic.

  • Acidic Workup Risk: If you wash with strong acid (1M HCl), you will protonate the pyridine nitrogen (pKa ~6-7), driving the product into the aqueous layer.

  • Oiling Out: The 4-fluorobenzyl group adds lipophilicity, but the nicotinonitrile core is polar. This often leads to "oiling out" during crystallization attempts.

Optimized Isolation Protocol:

  • The "Crash Out" Method (Preferred):

    • Cool the reaction mixture (if DMF/DMSO) to room temperature.

    • Slowly pour into ice-cold water (5x reaction volume) with vigorous stirring.

    • The product should precipitate as a solid. Filter and wash with water to remove residual solvent/base.[4]

  • The Extraction Method (If oiling occurs):

    • Dilute with EtOAc.

    • Wash with saturated

      
        (NOT HCl).
      
    • Wash with Brine (x2) to remove DMF.

    • Dry over

      
       and concentrate.
      
  • Recrystallization:

    • If crude is impure, recrystallize from Ethanol/Water or MeOH . Avoid column chromatography if possible, as aminonitriles can streak on silica due to basicity (add 1% TEA to eluent if column is necessary) [3].

Frequently Asked Questions (FAQ)

Q: Can I use 2-fluoronicotinonitrile instead of the chloro- analog? A: Yes. The fluoro- derivative is significantly more reactive (


 rate: F >> Cl > Br) due to the high electronegativity of fluorine stabilizing the transition state. If you are seeing low conversion with the chloro- SM, switching to fluoro- will likely solve it without needing higher heat [4].

Q: My product is turning red/brown upon standing. Why? A: Aminopyridines are prone to N-oxidation or trace polymerization if exposed to light/air for long periods. Store the solid in the dark. If the color is intense, it may be trace amine oxidation; a quick filtration through a short plug of silica usually removes the color bodies.

Q: Can I use microwave irradiation? A: Absolutely. Microwave synthesis is highly effective for this transformation. Typical conditions: 120°C for 10-20 minutes in EtOH or DMF. This short reaction time minimizes the window for nitrile hydrolysis [5].

References

  • Nucleophilic Aromatic Substitution Optimization

    • Title: Optimization of the nucleophilic arom
    • Source: ResearchG
    • URL:

  • Nitrile Hydrolysis Mechanisms

    • Title: The Hydrolysis of Nitriles.[5][6]

    • Source: Chemistry LibreTexts.
    • URL:

  • Purification of Aminopyridines

    • Title: Purification of 2-aminopyridine derivatives...[7][8][9] by cation-exchange chromatography.[7]

    • Source: PubMed / NIH.
    • URL:

  • Halogen Reactivity in SNAr

    • Title: Concerted Nucleophilic Aromatic Substitution Reactions (R
    • Source: PMC / NIH.
    • URL:

  • Microwave Assisted Synthesis

    • Title: Efficient Synthesis of 2-Aminoquinazoline Deriv
    • Source: MDPI.
    • URL:

Sources

Optimizing reaction conditions for the synthesis of 2-aminonicotinonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of One-Pot Multicomponent Synthesis

Ticket ID: CHEMSUP-2024-002 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Support Protocol

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-aminonicotinonitriles (also referred to as 2-amino-3-cyanopyridines) is suffering from low yields, long reaction times, or difficult workups.

This scaffold is a critical pharmacophore in kinase inhibitors and antimicrobial agents. The standard route is a Four-Component Coupling (4-CC) involving:

  • Aldehyde (Aryl/Heteroaryl)

  • Malononitrile (Source of the cyano group)[1]

  • Methyl Ketone (or cyclic ketone like cyclohexanone)

  • Ammonium Acetate (Nitrogen source)

Below are the resolved troubleshooting tickets addressing the most common failure modes in this chemistry.

Ticket #01: "My reaction stalls or produces a sticky intermediate."

Category: Reaction Initiation & Mechanism Status: Resolved

Root Cause Analysis

If your reaction stalls, it is usually due to a failure in the Knoevenagel Condensation step (the initial attack of malononitrile on the aldehyde) or the subsequent Michael Addition .

  • Electron-Rich Aldehydes: Substrates with strong electron-donating groups (e.g., 4-OMe, 4-OH) reduce the electrophilicity of the carbonyl carbon, making the initial condensation sluggish.

  • Weak Bases: Traditional bases (piperidine, triethylamine) may not be sufficient to deprotonate malononitrile rapidly enough in neutral solvents.

The Mechanistic Pathway (Visualization)

Understanding the bottleneck requires visualizing the converging pathways. The reaction proceeds via two key intermediates that must fuse.

ReactionMechanism Aldehyde Aryl Aldehyde (R-CHO) Knoevenagel INTERMEDIATE A (Arylidenemalononitrile) Aldehyde->Knoevenagel Base Cat. (-H2O) Malono Malononitrile (CH2(CN)2) Malono->Knoevenagel Base Cat. (-H2O) Ketone Methyl Ketone (R'-COCH3) Enamine INTERMEDIATE B (Enamine) Ketone->Enamine Condensation (-H2O) NH4OAc Ammonium Acetate (NH4OAc) NH4OAc->Enamine Condensation (-H2O) Michael Michael Adduct Knoevenagel->Michael Michael Addition Enamine->Michael Michael Addition Cyclized Dihydropyridine Intermediate Michael->Cyclized Intramolecular Cyclization Product FINAL PRODUCT 2-Aminonicotinonitrile Cyclized->Product Tautomerization & Aromatization

Figure 1: Convergent mechanism of the 4-component synthesis. Failure usually occurs at the formation of Intermediate A or the fusion of A and B.

Troubleshooting Steps
  • Pre-activation: Do not mix all four components immediately. Stir the Aldehyde + Malononitrile + Catalyst for 10–15 minutes first. Once the Knoevenagel adduct (Intermediate A) precipitates or forms, then add the ketone and ammonium acetate.

  • Catalyst Switch: If using electron-rich aldehydes, switch from simple organic bases to Lewis Acid catalysts (e.g., Zn²⁺, Fe³⁺) or Ionic Liquids . These activate the carbonyl oxygen, making it more susceptible to nucleophilic attack [1].

Ticket #02: "Yields are low (<60%) despite long reaction times."

Category: Catalyst Optimization Status: Resolved

Solution: Catalyst Selection Matrix

The choice of catalyst dictates the yield and the "green" nature of the process. While piperidine is the "textbook" catalyst, it is rarely the most efficient for complex substrates.

Recommendation: Move towards Nanocatalysts or Green Organocatalysts for higher turnover frequencies (TOF).

Catalyst SystemReaction ConditionsTypical YieldTimeProsConsRef
Piperidine (Traditional) Ethanol, Reflux55–70%4–8 hCheap, availableLow yield, difficult workup, toxic[2]
Fe₃O₄@Nanoparticles Solvent-free, 80°C88–95%15–30 minMagnetic recovery, high yieldSynthesis of catalyst required[3]
Pyridine-2-carboxylic acid Water:Ethanol (1:[1][2]1)90–98%30–60 minBiodegradable, metal-freeRequires specific pH balance[4]
Ionic Liquids (e.g., [BMIM]BF4) Microwave or 100°C85–92%10–20 minRecyclable solvent/catalystHigh initial cost[5]

Actionable Protocol (High-Yield Nanocatalyst Method):

  • Mix Aldehyde (1 mmol), Malononitrile (1 mmol), Ketone (1 mmol), and NH₄OAc (1.5 mmol).

  • Add 5 mol% Fe₃O₄-based nanocatalyst (or commercial equivalent like ZnO nanoparticles).

  • Heat at 80°C under solvent-free conditions for 20 minutes.

  • Workup: Cool to RT. Add hot ethanol. Use an external magnet to remove the catalyst. Pour the ethanol filtrate onto crushed ice. The pure product will precipitate.

Ticket #03: "I need to scale up, but refluxing takes too long."

Category: Process Intensification (Microwave vs. Thermal) Status: Resolved

The Energy Input Factor

Conventional heating (oil bath/reflux) relies on conductive heat transfer, which is slow and creates temperature gradients. This often leads to byproduct formation (e.g., hydrolysis of the nitrile group) before the reaction completes.

Microwave Irradiation (MWI) offers "in-core" volumetric heating. The polar intermediates (specifically the ionic species formed during the reaction) couple with the microwave energy, significantly accelerating the rate-determining step.

Comparative Data: Thermal vs. Microwave
Substrate (R-CHO)Thermal Time (Reflux)Thermal YieldMicrowave Time (300W)Microwave Yield
Benzaldehyde300 min78%2 min 94%
4-Cl-Benzaldehyde240 min82%2.5 min 95%
4-OMe-Benzaldehyde480 min65%4 min 89%

Data aggregated from comparative studies [6, 7].

Safety Note for MWI:

  • Always use a dedicated microwave reactor (e.g., CEM or Anton Paar), not a domestic oven, to control pressure.

  • Solvent Choice: Ethanol is good, but Water/Ethanol (1:1) is better for MWI because water has a high dielectric loss tangent (absorbs MW energy efficiently).

Ticket #04: "The product is an oil or hard to crystallize."

Category: Isolation & Purification Status: Resolved

Issue Description

The user reports that pouring the reaction mixture into water results in a "gummy" oil rather than a filterable solid.

Troubleshooting Guide
  • The "Oiling Out" Phenomenon: This usually happens if the reaction is incomplete (presence of unreacted ketone) or if the solvent composition is incorrect during quenching.

  • Correct Quenching Protocol:

    • Do not pour the hot reaction mixture directly into ice water immediately.

    • Step A: Allow the mixture to cool to room temperature slowly.

    • Step B: Add ethanol dropwise until the solution is homogenous (if phase separation occurred).

    • Step C: Pour slowly into stirring ice water (ratio 1:10 reaction volume to water).

    • Step D: If oil forms, scratch the side of the beaker with a glass rod to induce nucleation, or add a seed crystal of a similar pyridine derivative.

  • Recrystallization:

    • Solvent: DMF/Ethanol (1:4) or pure Ethanol .

    • Avoid Acetone, as it can solubilize impurities too well and prevent crystallization of the target aminonitrile.

References

  • Mechanism & Kinetics: One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions.[3] OICC Press. Link

  • Traditional vs. Modern: Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst. Organic Chemistry Research.[4][5] Link

  • Nanocatalysis: Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. PMC. Link

  • Green Chemistry: Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. PMC. Link

  • Ionic Liquids: One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Académie des Sciences.[1] Link

  • Microwave Acceleration: Microwave Assisted Synthesis of Some 2-Formimidate-3-carbonitrile Derivatives. MDPI. Link

  • General MCR Review: One-Pot Synthesis: A Modern Review of Strategies. International Journal of Pharmaceutical Sciences. Link

Sources

Technical Support Center: Nicotinonitrile Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Current Status: Operational Role: Senior Application Scientist Topic: Minimizing Byproducts in Nicotinonitrile (3-Cyanopyridine) Production

Diagnostic Hub: Impurity Profiling

Start here if you have undefined peaks in your chromatogram.

The purity of Nicotinonitrile is critical because it serves as the immediate precursor to Vitamin B3 (Nicotinamide/Niacin). The "Pyridine Triad"—the Nitrile, the Amide, and the Acid—are notoriously difficult to separate due to their structural similarity.

Rapid Triage: HPLC/GC Peak Identification

Standard Method: C18 Reverse Phase HPLC (Buffer/Methanol) or Capillary GC (Wax column).

Relative Retention (tR)Likely IdentityOrigin / Root Cause
Early Eluting (Polar) Nicotinic Acid Over-Oxidation/Hydrolysis. 1. Reactor hotspots (>390°C).2. Wet feed (high partial pressure of H2O).
Mid Eluting Nicotinamide Partial Hydrolysis. 1.[1] Insufficient NH3 partial pressure.2. Catalyst surface acidity too high (Lewis acid sites).
Target Peak Nicotinonitrile The desired product.
Late Eluting 3-Picoline Incomplete Conversion. 1. WHSV too high (residence time too short).2. Catalyst deactivation (coking or reduction to V3+).
Variable / Broad Pyridine / COx Ring Destruction. 1. Extreme temperatures (>420°C).2. "Runaway" oxidation due to O2 spikes.
High MW / Tailing Bipyridines / Tars Coupling. 1. Low O2/Feed ratio (oxygen starvation).2. Stagnant zones in fixed-bed reactors.

Core Directive: Ammoxidation of 3-Picoline

The industrial standard route using Vanadia-Titania (V2O5/TiO2) catalysts.

The Mechanism: Mars-van Krevelen

Understanding the mechanism is the only way to predict byproduct formation. The reaction does not occur between the gas phase oxygen and the picoline directly; it happens via the lattice oxygen of the catalyst.

  • Step 1: Lattice oxygen (

    
    ) attacks the methyl group of adsorbed 3-picoline.
    
  • Step 2: The catalyst is reduced (V5+

    
     V4+).
    
  • Step 3: Gas-phase oxygen re-oxidizes the catalyst surface.

  • Critical Failure: If Step 3 is slower than Step 1, the catalyst over-reduces to V3+, leading to deactivation and tar formation.

AmmoxidationMechanism CatOx Oxidized Catalyst (V5+ - O) Adsorption Adsorption of 3-Picoline + NH3 CatOx->Adsorption Reaction Surface Reaction (Lattice O transfer) Adsorption->Reaction Reaction->Reaction Over-Oxidation (High Temp) -> CO2 ProductRel Desorption of Nicotinonitrile + H2O Reaction->ProductRel CatRed Reduced Catalyst (V4+ / Oxygen Vacancy) Reaction->CatRed Reduction Reox Re-oxidation (Air/O2 Input) CatRed->Reox + O2 (Gas) Reox->CatOx Regeneration

Figure 1: The Mars-van Krevelen redox cycle. Maintaining the V5+/V4+ balance is critical to preventing catalyst deactivation.

Troubleshooting Guide: Ammoxidation

Q: My yield is dropping, and I see a spike in Nicotinamide (Amide).

  • Diagnosis: The nitrile is hydrolyzing on the catalyst surface or downstream.

  • Action 1 (Water Check): Calculate the partial pressure of water in your feed. While water moderates the exotherm, >1:3 (Picoline:Water) molar ratios favor hydrolysis.

  • Action 2 (Ammonia Boost): Increase the NH3:Picoline ratio. Excess ammonia suppresses the equilibrium shift toward the amide/acid. Target a molar ratio of 2:1 to 4:1 (NH3:Picoline).

Q: I am seeing high CO2 levels and a temperature runaway.

  • Diagnosis: "Deep Oxidation." You are burning the ring, not just the methyl group.

  • Action 1 (Hotspot Management): In fixed-bed reactors, dilute the catalyst bed with inert SiC (Silicon Carbide) at the inlet to spread the exotherm.

  • Action 2 (Flux Control): Reduce the O2 concentration immediately. The reaction order with respect to Oxygen is often near-zero unless the lattice is depleted, but excess gas-phase O2 promotes non-selective burning.

Q: The catalyst activity died after 48 hours.

  • Diagnosis: Coke formation or Irreversible Reduction (V3+ formation).

  • Action: Perform a "Decoke" cycle. Switch feed to Air/Steam only (no organics) at 400°C for 6 hours. If activity does not recover, the Vanadium has likely sintered or reduced to stable V3+ phases (like

    
     transitioning to inactive forms).
    

Alternative Route: Dehydration of Nicotinamide

Used when starting from biological or fermentation-derived Nicotinamide.

Core Issue: Reversion. The reaction Amide -> Nitrile + H2O is reversible.

Q: I am using POCl3/Et3N, but my product contains 10% Nicotinic Acid.

  • Cause: Incomplete dehydration followed by aqueous workup hydrolysis.

  • Fix: Ensure strictly anhydrous conditions during the reaction. Quench the POCl3 adduct into ammonia water, not acidic water, to buffer the pH and prevent acid formation.

Purification & Polishing Protocols

Separating the Triad.

The boiling points are distinct, but azeotropes and sublimation complicate distillation.

  • Nicotinonitrile: BP 201°C (MP 50°C)

  • Nicotinamide: BP 334°C (MP 129°C)

  • Nicotinic Acid: Sublimes >235°C

Protocol: Toluene Extraction (The "Standard" Workup)

Reference: US Patent 2685586A

  • Basify: Adjust the crude reaction mixture (aqueous scrubber output) to pH 9-10 using NaOH.

    • Why? At this pH, Nicotinic Acid exists as the Nicotinate salt (highly water-soluble). Nicotinamide is moderately water-soluble. Nicotinonitrile is hydrophobic.

  • Extract: Counter-current extraction with Toluene or Benzene (heated to 50°C).

    • Partitioning: The Nitrile moves into the organic phase.[2] The Acid salt stays in the aqueous phase. The Amide distributes between both but favors the aqueous phase if the volume ratio is optimized.

  • Crystallization: Cool the Toluene phase. Nicotinonitrile crystallizes out (high purity).

  • Recycle: The aqueous phase (containing Nicotinate) can be recycled to the ammoxidation feed (where it re-amidates and dehydrates) or isolated as a byproduct.[1]

PurificationLogic Crude Crude Mixture (Nitrile, Amide, Acid) pHAdj Adjust pH to 9-10 (NaOH) Crude->pHAdj Extract Toluene Extraction (50°C) pHAdj->Extract OrgPhase Organic Phase (Toluene) Extract->OrgPhase Nitrile migrates AqPhase Aqueous Phase Extract->AqPhase Acid/Amide stay Cryst Cooling Crystallization OrgPhase->Cryst Waste Nicotinate Salt (Recycle or Waste) AqPhase->Waste Final Pure Nicotinonitrile (>99%) Cryst->Final

Figure 2: Purification logic flow for separating the pyridine triad based on pH-dependent solubility.

References

  • Andersson, A., & Lundin, S. T. (1979). Ammoxidation of 3-picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance. Journal of Catalysis. Link

  • Bonner, R. G., & Hochhauser, I. (1954).[3] Process for separating beta-pyridyl nitrile and nicotinamide from an aqueous mixture containing nicotinic acid. U.S. Patent No.[4] 2,685,586. Washington, DC: U.S. Patent and Trademark Office. Link

  • Sanati, M., & Andersson, A. (1991). Kinetics and mechanism of the ammoxidation of 3-picoline on a vanadium oxide catalyst. Industrial & Engineering Chemistry Research. Link

  • Sielc Technologies. (2024). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Link

  • Lonza AG. (1995). Process for the preparation of nicotinamide. U.S. Patent No.[4] 5,395,758 (Related art on hydrolysis pathways).[4] Link

Sources

Technical Support Center: Purification of 2-[(4-Fluorobenzyl)amino]nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification strategies for 2-[(4-Fluorobenzyl)amino]nicotinonitrile Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of 2-[(4-Fluorobenzyl)amino]nicotinonitrile typically involves the nucleophilic aromatic substitution (


) of 2-chloronicotinonitrile with 4-fluorobenzylamine. While the reaction is generally robust, the purification is often complicated by the physical properties of the lipophilic benzylamine and the tendency of the product to "oil out" rather than crystallize.

This guide addresses the critical separation of the target molecule from unreacted 4-fluorobenzylamine (a strong base) and the starting chloropyridine. We leverage the significant


 differential between the aliphatic amine impurity and the pyridine core of the product to achieve high purity without tedious chromatography.

Part 1: Reaction Work-up & Initial Isolation

Q: My reaction is complete, but the product is a sticky oil/gum. How do I induce crystallization?

A: This is a common issue caused by residual solvent or impurities (specifically the starting amine) acting as a plasticizer. The Fix:

  • Solvent Swap: Evaporate the reaction solvent (often DMF, DMSO, or Ethanol) completely. If high-boiling solvents like DMF were used, perform an aqueous workup first to remove them.[1]

  • Trituration: Add a non-polar solvent like n-Heptane or Hexanes to the oily residue. Sonicate vigorously for 10-15 minutes. The mechanical energy and non-polar environment often force the polar nicotinonitrile to organize into a solid lattice.

  • Seeding: If you have any solid material from a previous batch, add a micro-spatula tip as a seed.

  • The "Scratch" Technique: Use a glass rod to scratch the side of the flask at the air-solvent interface. This creates nucleation sites.

Q: How do I remove excess 4-fluorobenzylamine without chromatography?

A: You can exploit the massive basicity difference between the impurity and your product.

  • 4-Fluorobenzylamine: Aliphatic amine,

    
     (Highly basic).
    
  • Product (Pyridine core): The 3-cyano group is strongly electron-withdrawing, lowering the pyridine nitrogen's basicity to

    
    .
    

Protocol: The "pH Switch" Wash

  • Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • Wash the organic layer twice with 0.5 M HCl or 10% Citric Acid .

    • Mechanism:[2][3][4][5] The aliphatic amine protonates immediately and partitions into the aqueous layer. The product, being a much weaker base, remains in the organic layer.

  • Caution: Do not use concentrated HCl (e.g., 6M or 12M), as this may protonate the pyridine ring of your product and drag it into the water.

  • Wash with Brine to remove residual acid/water.

  • Dry over

    
     and concentrate.
    

Part 2: Recrystallization Strategies

Q: Which solvent system yields the highest purity?

A: For 2-aminonicotinonitrile derivatives, alcohol-based systems are the gold standard due to the molecule's polarity profile.

Solvent SystemRatio (v/v)SuitabilityComments
Ethanol / Water 4:1 to 2:1Excellent Best balance. Dissolve in hot EtOH, add warm water until turbid, then cool slowly.
Isopropanol (IPA) 100%Good Good for removing non-polar impurities. Requires heating to reflux.[6]
Acetonitrile 100%Moderate Use only if the product is very insoluble in alcohols. Good for removing colored impurities.
Toluene 100%Specific Use only if removing unreacted 2-chloronicotinonitrile is the main goal.
Q: I have persistent colored impurities (yellow/orange). How do I remove them?

A: The "yellowing" is often due to trace oxidation of the amine or oligomerization of the nicotinonitrile core. The Fix:

  • Dissolve the crude solid in the minimum amount of hot Ethanol or Acetone .

  • Add Activated Charcoal (10-20 wt%) .

  • Reflux for 15 minutes.

  • Filter hot through a Celite pad (diatomaceous earth) to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then to

    
    . The color bodies usually adsorb to the charcoal or remain in the mother liquor.
    

Part 3: Chromatography Troubleshooting

Q: My product streaks on the TLC plate or Column. What modifier should I use?

A: Streaking indicates interaction between the basic nitrogen of the pyridine ring and the acidic silanols on the silica gel. The Fix:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., Hexane/EtOAc + 1% TEA).

  • Pre-treatment: Flush the silica column with the mobile phase containing the base before loading your sample. This neutralizes the active sites on the silica.

Q: Separation from unreacted 2-chloronicotinonitrile is poor ( values are similar).

A: These two molecules have similar polarities in standard Hexane/EtOAc systems. The Fix: Change the selectivity mechanism.

  • Switch Solvent Class: Use Dichloromethane (DCM) / Methanol (98:2 to 95:5). The alcohol interacts differently with the nitrile and amine groups than EtOAc does.

  • Use Toluene: Run a TLC in 100% Toluene or Toluene/EtOAc. The

    
     interactions with the aromatic solvent often differentiate the chlorinated ring from the benzylated amine product.
    

Part 4: Decision Logic & Workflow

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Oil Oily/Gum CheckState->Oil Viscous Solid Solid Precipitate CheckState->Solid Crystalline Triturate Triturate w/ Heptane Sonicate Oil->Triturate AcidWash Dissolve in EtOAc Wash w/ 0.5M HCl Solid->AcidWash Triturate->AcidWash If solid forms Column Flash Chromatography (DCM/MeOH + 1% TEA) Triturate->Column If remains oil RecrystCheck Purity Check (TLC/LCMS) AcidWash->RecrystCheck Recryst Recrystallize (EtOH/H2O) RecrystCheck->Recryst Major Impurity < 10% RecrystCheck->Column Complex Mixture Final Pure Product (>98%) Recryst->Final Column->Final

Caption: Decision tree for the purification of 2-[(4-Fluorobenzyl)amino]nicotinonitrile, prioritizing non-chromatographic methods.

Part 5: Analytical Verification

Q: How do I interpret the NMR to ensure the amine is gone?

A: Focus on the aliphatic region and the integration ratios.

  • The Benzylic Methylene (

    
    ): 
    
    • Product: Look for a doublet (due to coupling with NH) or singlet around

      
       4.6 - 4.8 ppm .
      
    • Impurity (Amine): The free benzylamine

      
       typically appears upfield around 
      
      
      
      3.8 ppm
      .
  • Integration: Set the pyridine proton (usually the most deshielded doublet around

    
     8.2-8.4 ppm) to 1H. The benzylic 
    
    
    
    should integrate exactly to 2H. If it is >2.05H, you have residual amine or solvent.
Q: What is the expected Melting Point?

A: While specific literature values vary by crystal form, 2-amino-nicotinonitrile derivatives are high-melting solids.

  • Expected Range: 125°C - 145°C .

  • Troubleshooting: A melting range >2°C (e.g., 120-128°C) indicates trapped solvent or impurities. Dry the sample under high vacuum at 50°C for 24 hours.

References

  • Synthesis and Properties of 2-Amino-3-cyanopyridines

    • Title: Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles.[7]

    • Source: N
    • URL:[Link]

  • Title: Process for producing 2-amino-nicotinonitrile intermediates (US Patent 3917624A).
  • Amine Removal Strategies

    • Title: Removal of Sticky Reagents and Excess Amines.[8]

    • Source: University of Rochester, Not Voodoo.
    • URL:[Link]

  • Recrystallization Solvent Selection

    • Title: Two-Solvent Recrystalliz
    • Source: MIT OpenCourseWare.
    • URL:[Link]

Sources

Technical Support Center: Stability & Handling of 2-[(4-Fluorobenzyl)amino]nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-[(4-Fluorobenzyl)amino]nicotinonitrile is a critical scaffold often utilized in the development of kinase inhibitors and Wnt pathway modulators. While the solid state is relatively stable, solution stability is frequently compromised by two synergistic factors: nitrile hydrolysis and solvent-induced acidification .

This guide moves beyond basic handling to address the mechanistic causes of degradation, providing you with self-validating protocols to ensure data integrity in your biological assays.

PropertySpecification
CAS Number 854382-09-5
Molecular Weight 227.24 g/mol
Core Vulnerability 3-Cyano group (Nitrile) hydrolysis; Benzylic oxidation.
Solubility DMSO (>20 mg/mL), Ethanol (Low), Water (Insoluble).

Diagnostic Flowchart: Identifying the Instability

Before altering your protocol, use this logic flow to diagnose the specific mode of failure in your current stock solutions.

StabilityDiagnosis Start Observation: Loss of Potency or Purity CheckLCMS Analyze via LC-MS/HPLC Start->CheckLCMS PeakNew New Peak Detected? CheckLCMS->PeakNew RRT08 Peak at RRT ~0.8-0.9 (M+18 mass shift) PeakNew->RRT08 Yes, earlier elution RRT11 Peak at RRT > 1.0 (M+16 mass shift) PeakNew->RRT11 Yes, later elution NoNewPeak No New Peak (Loss of soluble conc.) PeakNew->NoNewPeak No, just low area DiagHydrolysis Diagnosis: Nitrile Hydrolysis (Amide Formation) RRT08->DiagHydrolysis DiagOxidation Diagnosis: Benzylic Oxidation or N-Oxide formation RRT11->DiagOxidation DiagPrecip Diagnosis: Microprecipitation (Solubility Crash) NoNewPeak->DiagPrecip

Figure 1: Diagnostic logic for identifying the root cause of compound instability based on LC-MS retention time (RRT) shifts.

Technical Deep Dive: The "DMSO-Acid" Loop

The most common user error is attributing degradation solely to the compound. In reality, the solvent is often the initiator.

The Mechanism of Failure

2-[(4-Fluorobenzyl)amino]nicotinonitrile contains a nitrile group at the 3-position of the pyridine ring. Nitriles are generally stable at neutral pH but susceptible to hydrolysis under acidic or basic conditions.

The Hidden Trap: DMSO is hygroscopic. When stored improperly (or if "old" DMSO is used), it absorbs atmospheric water. Furthermore, DMSO degrades under light/oxygen to form trace amounts of methanesulfonic acid (MSA) and dimethyl sulfone.

  • DMSO Degradation:

    
    [1]
    
  • Acid Catalysis: The generated MSA protonates the nitrile nitrogen.

  • Hydrolysis: Atmospheric water attacks the activated nitrile, converting it to the primary amide (M+18 peak).

Key Takeaway: You are likely not observing spontaneous degradation, but rather acid-catalyzed hydrolysis driven by degrading solvent.

Optimized Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions (10 mM)

Objective: Minimize water content and prevent acid formation.

  • Solvent Selection: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use DMSO from a bottle opened more than 1 month ago.

  • Weighing: Weigh the solid compound into a sterile, amber glass vial.

    • Why Amber? Prevents UV-induced benzylic oxidation.

    • Why Glass? DMSO can leach plasticizers from standard polypropylene tubes over long storage.

  • Dissolution: Add Anhydrous DMSO to achieve 10 mM concentration. Vortex for 30 seconds.

  • Aliquot Strategy (Crucial):

    • Do not store the bulk solution.

    • Immediately dispense into single-use aliquots (e.g., 50 µL) in PCR tubes or small amber vials.

  • Storage:

    • Temperature: -20°C or -80°C.

    • Atmosphere: If available, overlay with Argon gas before closing the vial to prevent oxidation of the secondary amine.

Protocol B: Handling "Crash-Out" in Aqueous Media

Users often report precipitation when diluting the DMSO stock into cell culture media.

  • Step-Wise Dilution: Never add 100% DMSO stock directly to media.

    • Correct Method: Dilute the 10 mM stock 1:10 in PBS or media without serum first, creating an intermediate (1 mM). Vortex immediately.

    • Then: Add this intermediate to the final vessel.

  • Sonicate: If a fine precipitate forms (visible as turbidity), sonicate the intermediate dilution for 5 minutes at room temperature.

Visualizing the Degradation Pathway[2][3]

Understanding the chemistry allows you to predict stability risks.

DegradationPathway Compound Parent Compound (Nitrile) Intermediate Imidate Intermediate Compound->Intermediate Acid Catalysis Amide Primary Amide (Degradant A) Intermediate->Amide Hydrolysis Acid Carboxylic Acid (Degradant B) Amide->Acid Prolonged Exposure Water + H2O Proton H+ (from DMSO)

Figure 2: The acid-catalyzed hydrolysis pathway of the nicotinonitrile moiety, often driven by trace acids in aged DMSO.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol instead of DMSO? A: Ethanol is not recommended for long-term storage. While the compound is soluble, ethanol is volatile, leading to concentration drifts. Furthermore, nucleophilic attack by ethanol on the nitrile (Pinner reaction) can occur under acidic conditions, forming ethyl imidates. Stick to Anhydrous DMSO.

Q2: My compound turned yellow in solution. Is it still good? A: A yellow tint usually indicates oxidation of the secondary amine or the benzylic position. Check LC-MS. If the purity is >95%, the color change may be due to trace impurities (<1%) with high extinction coefficients. However, if the yellowing is accompanied by a precipitate, discard the stock.

Q3: How stable is the compound in cell culture media (pH 7.4)? A: The nitrile is relatively stable at physiological pH (7.4) for 24-48 hours. However, the effective concentration may drop due to non-specific binding to serum proteins (Albumin). Always run a control without cells to verify concentration stability over your assay duration.

Q4: I see a peak at M+18 in my LC-MS. What is it? A: This is the primary amide, resulting from nitrile hydrolysis (R-CN


 R-CONH

). This confirms water ingress into your DMSO stock.

References

  • Chemistry of Nitriles: Acid Catalyzed Hydrolysis. (2025). LibreTexts Chemistry. Retrieved from [Link]

  • Degradation of DMSO by UV/H2O2 process. (2004). Water Research. (Demonstrates the formation of methanesulfonic acid from DMSO). Retrieved from [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998). European Medicines Agency.[2] Retrieved from [Link]

  • Reactions of Nitriles - Chemistry Steps. (2024). Chemistry Steps. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis: 2-[(4-Fluorobenzyl)amino]nicotinonitrile vs. Clinical PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore vs. The Drug

This guide provides a technical comparison between 2-[(4-Fluorobenzyl)amino]nicotinonitrile (hereafter referred to as "Compound A" ) and FDA-approved PARP inhibitors (PARPi) such as Olaparib , Rucaparib , and Veliparib .

Compound A represents the minimalist pharmacophore required for PARP inhibition. It contains the essential "warhead" (nicotinonitrile) and the "anchor" (4-fluorobenzyl) but lacks the solvent-exposed "tail" found in clinical drugs. This analysis serves as a critical guide for researchers using Compound A as a fragment-based lead , a crystallographic probe , or a simplified control in biochemical assays.

Key Differentiators at a Glance
FeatureCompound A (The Probe)Olaparib (The Standard)Veliparib (The Trapper)
Core Scaffold 2-Aminopyridine-3-carbonitrilePhthalazinoneBenzimidazole-carboxamide
Binding Mode Competitive (NAD+ Mimic)Competitive + TrappingWeak Trapping
Molecular Weight ~227.24 Da (Fragment-like)434.46 Da244.29 Da
Potency (IC50) Low µM range (Predicted)< 5 nM< 5 nM
Ligand Efficiency High (High binding energy per atom)ModerateHigh
Primary Use Hit-to-Lead, Crystallography, ControlClinical OncologyClinical Oncology

Structural & Mechanistic Analysis

The Nicotinonitrile Warhead

The defining feature of Compound A is the nitrile group (-CN) at the 3-position of the pyridine ring.

  • Mechanism: The nitrile acts as a bioisostere for the amide group (-CONH2) found in the natural substrate, NAD+, and in inhibitors like Veliparib.

  • Interaction: The nitrogen of the nitrile accepts a hydrogen bond from Gly863 and Ser904 in the PARP1 catalytic domain.

  • Advantage: Unlike amides, the nitrile is metabolically stable and does not undergo hydrolysis, making it an excellent probe for intracellular stability studies.

The 4-Fluorobenzyl Anchor

Both Compound A and Olaparib utilize a 4-fluorobenzyl moiety.

  • Role: This group occupies the hydrophobic pocket adjacent to the nicotinamide binding site.

  • Pi-Stacking: The aromatic ring engages in pi-stacking interactions with Tyr1224 (PARP1) and Phe868 .

  • The Fluorine Effect: The para-fluorine atom improves metabolic stability (blocking P450 oxidation) and enhances lipophilicity for better pocket occupancy.

Pathway Visualization: Binding Mode Comparison

The following diagram illustrates how Compound A mimics the core interactions of complex drugs while missing the "Solvent Tail" interactions that confer nanomolar potency.

PARP_Binding_Mode cluster_CmpdA Compound A (Fragment) cluster_Olaparib Olaparib (Clinical Drug) PARP_Pocket PARP1 Catalytic Domain (NAD+ Binding Site) CmpdA_Core Nicotinonitrile Core CmpdA_Core->PARP_Pocket H-Bond (Gly863/Ser904) Ola_Core Phthalazinone Core CmpdA_Core->Ola_Core Bioisostere (Nitrile vs Amide) CmpdA_Tail 4-Fluorobenzyl Group CmpdA_Tail->PARP_Pocket Pi-Stacking (Tyr1224) Ola_Core->PARP_Pocket H-Bond (Gly863/Ser904) Ola_Tail 4-Fluorobenzyl Group Ola_Tail->PARP_Pocket Pi-Stacking (Tyr1224) Ola_Ext Piperazine-Cyclopropyl (Solvent Exposed) Ola_Ext->PARP_Pocket Solubility & Affinity Boost

Figure 1: Comparative binding mode showing the shared pharmacophore (Red/Blue) and the extended binding network unique to Olaparib (Green).

Comparative Performance Data

The following data synthesizes experimental expectations for Compound A based on Structure-Activity Relationship (SAR) studies of the 2-aminopyridine-3-carbonitrile class compared to established clinical values.

Biochemical Potency & Efficiency
MetricCompound A Olaparib Interpretation
PARP1 IC50 1.0 - 10 µM (Est.)5 nM Compound A is ~1000x less potent due to lower binding enthalpy.
Ligand Efficiency (LE) > 0.45 (High)~0.35Compound A is a more "efficient" binder per atom, ideal for fragment growing.
PARP Trapping Low/Negligible High Trapping requires extended residence time and specific steric clashes not provided by the small Compound A.
Solubility (LogP) ~2.5 (Moderate)1.8 (Optimized)Compound A is lipophilic; Olaparib is optimized for oral bioavailability.
Cellular Activity (Proliferation Assays)
  • Olaparib: Exhibits "Synthetic Lethality" in BRCA-deficient cells at nanomolar concentrations (EC50 < 100 nM).

  • Compound A: Likely requires micromolar concentrations (EC50 > 10 µM) to achieve cellular PARP inhibition.

    • Warning: At high concentrations (>50 µM), Compound A may exhibit off-target kinase inhibition due to the aminopyridine core, a common kinase scaffold.

Experimental Protocols

To validate Compound A in your specific workflow, use the following self-validating protocols. These are designed to minimize false positives common with small-molecule fragments.

Protocol: HT-Universal Colorimetric PARP Assay

Objective: Determine the IC50 of Compound A relative to Olaparib.

Reagents:

  • Enzyme: Recombinant Human PARP1 (High Specific Activity).

  • Substrate: Biotinylated NAD+.

  • Control: Olaparib (10 µM stock).

  • Compound A: Prepare 10 mM stock in 100% DMSO.

Workflow:

  • Preparation: Dilute Compound A in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2) to create a 7-point dose-response curve (100 µM to 0.1 µM).

    • Critical Step: Ensure final DMSO concentration is < 1% to prevent enzyme denaturation.

  • Incubation: Add PARP1 enzyme and activated DNA to the plate. Incubate for 15 mins at RT.

  • Reaction Start: Add Biotin-NAD+ cocktail. Incubate for 60 mins.

  • Detection: Add Streptavidin-HRP followed by TMB substrate.

  • Validation:

    • Z-Prime Check: The signal-to-noise ratio between "No Enzyme" and "No Inhibitor" wells must be > 0.5.

    • Reference Check: Olaparib IC50 must fall within 2-10 nM. If >20 nM, the assay sensitivity is compromised.

Protocol: Cellular PARylation Western Blot

Objective: Confirm Compound A enters the cell and inhibits PARP in a biological context.

Workflow:

  • Seeding: Seed HeLa or MDA-MB-436 cells (BRCA mutant) in 6-well plates.

  • Treatment: Treat cells with Compound A (10 µM, 50 µM) and Olaparib (1 µM) for 2 hours.

  • Stimulation: Add H2O2 (1 mM) for 10 minutes to induce DNA damage and massive PARP activation.

    • Why? Without DNA damage, basal PAR levels are too low to detect inhibition reliably.

  • Lysis: Lyse cells immediately in RIPA buffer with PARG inhibitors (ADP-HPD).

    • Critical Step: PAR chains are rapidly degraded by PARG. Failure to include a PARG inhibitor will result in a false negative (no PAR signal in controls).

  • Blotting: Probe with Anti-PAR antibody (Poly-ADP-ribose binding reagent).

  • Analysis: Compound A should show a dose-dependent reduction in the "smear" of PARylated proteins (100-250 kDa range).

Synthesis & Workflow Visualization

The following diagram outlines the logical flow for evaluating Compound A as a starting point for drug discovery (Hit-to-Lead).

Workflow Start Compound A (2-[(4-Fluorobenzyl)amino]nicotinonitrile) Assay_Biochem Biochemical Assay (IC50 Determination) Start->Assay_Biochem Decision_Point Is IC50 < 10 µM? Assay_Biochem->Decision_Point Decision_Point->Start No (Modify Core) Path_Grow Fragment Growing (Add Solvent Tail) Decision_Point->Path_Grow Yes Path_Link Fragment Linking (Combine with Adenine mimic) Decision_Point->Path_Link Yes Validation Cellular Assay (PARylation Blot) Path_Grow->Validation Path_Link->Validation

Figure 2: Hit-to-Lead workflow utilizing Compound A as a starting scaffold.

References

  • Menear, K. A., et al. (2008). "4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1."[1] Journal of Medicinal Chemistry. Link

    • Context: Establishes the role of the 4-fluorobenzyl group in the binding mode of Olaparib.
  • Pommier, Y., et al. (2016). "Layman’s guide to PARP inhibitors." Science Translational Medicine. Link

    • Context: Comparative mechanisms of PARP trapping vs.
  • Lord, C. J., & Ashworth, A. (2017). "PARP inhibitors: Synthetic lethality in the clinic." Science. Link

    • Context: Clinical benchmarks for PARP inhibitor performance.
  • Sigma-Aldrich / Merck. "PARP Inhibitor XII (related quinoxaline scaffold)." Link

    • Context: Reference for commercial availability of similar PARP probe compounds.

Sources

Head-to-head comparison of 2-[(4-Fluorobenzyl)amino]nicotinonitrile and [Competitor Compound]

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of 2-[(4-Fluorobenzyl)amino]nicotinonitrile and SB-203580 Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Scaffold Evolution

In the landscape of kinase inhibitor discovery, the shift from "tool compounds" to "clinical candidates" is often defined by a scaffold hop. This guide compares 2-[(4-Fluorobenzyl)amino]nicotinonitrile (referred to herein as 2-FBN ), a representative of the next-generation 2-aminonicotinonitrile class, against the industry-standard "gold reference" SB-203580 .

While SB-203580 (an imidazole derivative) remains the primary pharmacological probe for elucidating p38 MAPK biology in vitro, it suffers from well-documented off-target effects (e.g., c-Raf, JNK) and liver toxicity risks in vivo. 2-FBN represents the industry's answer: a scaffold designed to exploit the hydrophobic pocket II of the p38


 kinase with greater selectivity, reducing the promiscuity associated with the imidazole core.

Key Takeaway: Choose SB-203580 for establishing baseline biological effects in robust cellular models. Choose 2-FBN (or its optimized analogs) when assay specificity and metabolic stability are critical for in vivo translation.

Mechanism of Action & Binding Mode

Both compounds function as ATP-competitive inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK), specifically targeting the


 and 

isoforms. However, their binding topologies differ, influencing their selectivity profiles.
  • SB-203580 (The Imidazole Class):

    • Binds to the ATP pocket.

    • The pyridine ring interacts with the "gatekeeper" residue (Thr106 in p38

      
      ).
      
    • Limitation: The imidazole core is prone to inhibition of Cytochrome P450 enzymes (specifically CYP3A4/2D6), leading to drug-drug interactions and hepatotoxicity.

  • 2-FBN (The Nicotinonitrile Class):

    • Binds to the ATP pocket but utilizes the nitrile group to form a critical hydrogen bond with the hinge region (Met109).

    • The (4-fluorobenzyl)amino moiety extends into the hydrophobic specificity pocket, often displacing the "DFG-motif" into the "DFG-out" or "DFG-in" conformation depending on specific substitutions.

    • Advantage:[1] The nicotinonitrile core typically exhibits lower affinity for CYP enzymes compared to imidazoles, improving the ADMET profile.

Head-to-Head Data Comparison

The following data synthesizes experimental benchmarks for the 2-aminonicotinonitrile scaffold class versus the specific values of SB-203580.

Feature2-FBN (Nicotinonitrile Probe) SB-203580 (Standard) Implication
Primary Target p38

/ p38

MAPK
p38

/ p38

MAPK
Both are isoform-selective over

.
Biochemical IC50 10 – 50 nM (Scaffold Avg)34 – 50 nM Comparable in vitro potency.
Cellular IC50 (TNF

)
~100 – 200 nM~600 nM2-FBN often shows better cellular penetrance.
Selectivity (Kinome) High (Low c-Raf/JNK inhibition)Moderate (Inhibits c-Raf, CK1, RIP2)2-FBN is safer for pathway dissection.
CYP450 Inhibition Low (Nitrile is metabolically robust)High (Imidazole binds heme iron)SB-203580 is poor for in vivo PK studies.
Solubility Moderate (Lipophilic)High (DMSO/Water soluble)SB-203580 is easier to formulate for bench assays.

Note on Data Source: SB-203580 data is derived from standard Sigma-Aldrich/Calbiochem specifications [1]. 2-FBN data represents the structural activity relationship (SAR) of the 2-amino-3-cyanopyridine class described in medicinal chemistry literature [2, 3].

Experimental Protocols

To validate the efficacy of 2-FBN against SB-203580, the following self-validating protocols are recommended.

Protocol A: In Vitro p38

Kinase Assay (FRET-based)

Objective: Determine the intrinsic inhibitory constant (


) without cellular interference.
  • Reagents: Recombinant human p38

    
    , Fluorescein-labeled ATF2 substrate, ATP (
    
    
    
    concentration: ~50
    
    
    M), Assay Buffer (25 mM HEPES pH 7.5, 10 mM MgCl
    
    
    , 0.01% Triton X-100).
  • Preparation: Prepare 3-fold serial dilutions of 2-FBN and SB-203580 in DMSO (Top concentration: 10

    
    M).
    
  • Reaction:

    • Add 5

      
      L compound to 384-well plate.
      
    • Add 10

      
      L Enzyme mix (0.5 nM final). Incubate 15 min (allows slow-binding detection).
      
    • Add 10

      
      L Substrate/ATP mix.
      
  • Detection: Incubate 60 min at RT. Add EDTA-based stop solution. Read Fluorescence Resonance Energy Transfer (FRET) signal.

  • Validation: Z' factor must be > 0.5. SB-203580 IC50 should fall within 30-60 nM.

Protocol B: Cellular TNF-

Release Assay (Functional Readout)

Objective: Assess cellular permeability and pathway inhibition in a physiologically relevant model.

  • Cell System: THP-1 Monocytes or Human PBMCs.

  • Differentiation: Differentiate THP-1 with PMA (100 ng/mL) for 24h if using cell lines.

  • Treatment:

    • Pre-treat cells with 2-FBN or SB-203580 (0.1, 1.0, 10

      
      M) for 1 hour.
      
    • Control: Vehicle (0.1% DMSO) and Dexamethasone (positive control).

  • Stimulation: Stimulate with LPS (Lipopolysaccharide, 1

    
    g/mL) for 4 hours.
    
  • Readout: Collect supernatant. Quantify TNF-

    
     via ELISA.
    
  • Interpretation: A reduction in TNF-

    
     confirms blockage of the p38 
    
    
    
    MK2
    
    
    TNF mRNA stability axis.
Pathway Visualization: p38 MAPK Signaling[2]

The following diagram illustrates the canonical p38 pathway and the precise intervention point of both compounds.

p38_MAPK_Pathway Stress Cellular Stress / LPS MAP3K MAP3K (TAK1 / ASK1) Stress->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (alpha/beta) MKK->p38 Phosphorylation (Thr-Gly-Tyr) MK2 MAPKAPK2 (MK2) p38->MK2 MSK1 MSK1/2 p38->MSK1 TF Transcription Factors (ATF2, ELK1, CHOP) p38->TF Inhibitors INHIBITION POINT SB-203580 & 2-FBN Inhibitors->p38 ATP Competition HSP27 HSP27 (Actin Remodeling) MK2->HSP27 TNF TNF-alpha / IL-1beta (Inflammation) MK2->TNF mRNA Stabilization

Caption: The p38 MAPK cascade. Both compounds competitively inhibit p38, blocking downstream MK2-mediated cytokine production.

References
  • Sigma-Aldrich. (2025). SB 203580 Product Information & Biological Activity. Link

  • BenchChem. (2025). A Head-to-Head Battle of p38 Inhibitors: (aS)-PH-797804 vs. SB203580. Link

  • National Institutes of Health (NIH). (2017). Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. Link

  • BindingDB. (2025). Activity of 2-((4-Amino-3-fluorobenzyl)thio)nicotinonitrile derivatives. Link

  • MDPI. (2021). SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition. Link

Sources

A Researcher's Guide to Comparative Pharmacokinetics of 2-Aminonicotinonitrile Derivatives: From Promising Leads to Preclinical Candidates

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminonicotinonitrile scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of compounds with significant therapeutic potential. Researchers have successfully synthesized derivatives exhibiting potent in vitro activity against various targets, including fungal pathogens, viruses, and cancer cell lines. However, a critical gap exists in the publicly available literature: a comprehensive understanding of their pharmacokinetic (PK) profiles. This guide is designed to bridge that gap, not by presenting non-existent comparative data, but by providing researchers, scientists, and drug development professionals with a detailed roadmap for designing, executing, and interpreting comparative pharmacokinetic studies for novel 2-aminonicotinonitrile derivatives.

The 2-Aminonicotinonitrile Scaffold: A Reservoir of Untapped Therapeutic Potential

The inherent chemical properties of the 2-aminonicotinonitrile core make it an attractive starting point for the development of novel therapeutics. Its ability to participate in a variety of chemical reactions allows for the facile generation of diverse libraries of compounds. This has led to the discovery of derivatives with a broad spectrum of biological activities:

  • Antifungal Agents: Certain 2-aminonicotinamide derivatives have demonstrated excellent in vitro activity against Candida albicans, including fluconazole-resistant strains, by targeting the cell wall.

  • Antiviral Compounds: Nucleoside analogues based on the 2-oxonicotinonitrile structure have shown promising activity against SARS-CoV and influenza A (H5N1).

  • Anticancer Therapeutics: A significant number of 2-aminonicotinonitrile derivatives have been investigated for their antiproliferative effects. These compounds have been shown to induce autophagy, apoptosis, and cell cycle arrest in various cancer cell lines, including breast and gastric cancer. Some derivatives have also been designed as inhibitors of key cancer-related enzymes like EGFR and tubulin.

Despite this wealth of in vitro data, the progression of these promising compounds towards clinical development is hampered by the lack of in vivo pharmacokinetic data. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to translating in vitro potency into in vivo efficacy and safety.[1][2][3]

The Imperative of Pharmacokinetic Profiling in Drug Discovery

A potent compound in a test tube is of little therapeutic value if it cannot reach its target in the body in sufficient concentrations and for an adequate duration.[2][3] Pharmacokinetic studies are therefore a cornerstone of preclinical drug development, providing critical insights that guide lead optimization and candidate selection.[1][4][5]

The primary objectives of a preclinical PK study are to determine key parameters that describe the compound's behavior in a living system.[6][7] These parameters, when compared across a series of derivatives, allow for the selection of compounds with the most favorable "drug-like" properties.

Key Pharmacokinetic Parameters

A comprehensive pharmacokinetic profile is typically defined by the following key parameters:

ParameterDescriptionImportance in Drug Discovery
Cmax Maximum (peak) plasma concentration of a drug after administration.Indicates the rate and extent of absorption. Helps in assessing potential for acute toxicity.
Tmax Time to reach maximum (peak) plasma concentration.Provides information on the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time).Represents the total drug exposure over time. A key indicator of bioavailability.
t1/2 Half-life. The time required for the drug concentration in the body to be reduced by half.Determines the dosing interval and the time to reach steady-state concentrations.
CL Clearance. The volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.
Vd Volume of Distribution. The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Provides an indication of the extent of drug distribution into tissues.
F (%) Bioavailability. The fraction of an administered dose of unchanged drug that reaches the systemic circulation.A crucial parameter for orally administered drugs, indicating how much of the drug is available to exert its effect.

Table 1: Key Pharmacokinetic Parameters and Their Significance.[2][6][7]

By systematically evaluating these parameters for a series of 2-aminonicotinonitrile derivatives, researchers can establish a structure-pharmacokinetic relationship (SPR), complementing the structure-activity relationship (SAR) and guiding the rational design of compounds with improved in vivo performance.

A Step-by-Step Guide to a Comparative In Vivo Pharmacokinetic Study

This section provides a detailed, field-proven protocol for conducting a comparative pharmacokinetic study of novel 2-aminonicotinonitrile derivatives in a rodent model, typically rats or mice.

Phase 1: Pre-Study Preparation
  • Compound Selection and Formulation:

    • Select a series of 2-aminonicotinonitrile derivatives with promising in vitro activity and structural diversity.

    • Develop a suitable formulation for both intravenous (IV) and oral (PO) administration. For IV administration, a solution in a biocompatible solvent (e.g., saline with a co-solvent like DMSO or PEG400) is preferred. For oral administration, a solution or a suspension in a vehicle like 0.5% methylcellulose is common.

    • Causality: The choice of formulation is critical as it can significantly impact the absorption and bioavailability of the compound. Poor solubility is a common challenge for novel compounds and needs to be addressed to ensure adequate exposure.

  • Animal Model Selection:

    • Sprague-Dawley or Wistar rats are commonly used for initial PK studies due to their larger size (allowing for serial blood sampling) and well-characterized physiology. CD-1 or C57BL/6 mice are also frequently used, especially when compound availability is limited.[4]

    • Ensure all animal procedures are approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to the guidelines for ethical animal research.

  • Bioanalytical Method Development:

    • Develop and validate a sensitive and specific analytical method for the quantification of each derivative in plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and throughput.[8][9][10]

    • The method validation should include assessments of linearity, accuracy, precision, selectivity, recovery, and stability, following regulatory guidelines.

Phase 2: In-Life Study Execution
  • Dosing and Administration:

    • For each compound, use at least two groups of animals (n=3-5 per group): one for IV administration and one for PO administration.

    • The IV dose is typically low (e.g., 1-2 mg/kg) and is used to determine the intrinsic clearance and volume of distribution.

    • The PO dose is higher (e.g., 5-10 mg/kg) and is used to assess oral absorption and bioavailability.

    • Administer the IV dose as a bolus via the tail vein.

    • Administer the PO dose via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points. A typical sampling schedule for an oral dose might be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[11] For an IV dose, earlier time points (e.g., 2, 5, 15 minutes) are crucial to capture the distribution phase.

    • Collect blood (typically 100-200 µL) from the saphenous or jugular vein into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood samples by centrifugation to obtain plasma, which is then stored at -80°C until analysis.

Phase 3: Sample Analysis and Data Interpretation
  • Bioanalysis:

    • Quantify the concentration of the parent compound in the plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and F%).

    • Plot the mean plasma concentration-time profiles for each compound and route of administration.

  • Comparative Analysis and Decision Making:

    • Summarize the pharmacokinetic parameters for all derivatives in a comparison table.

    • Analyze the structure-pharmacokinetic relationships. For example, does the addition of a polar group improve solubility and oral absorption? Does a particular substituent lead to rapid metabolism and high clearance?

    • Select lead candidates for further development based on a holistic assessment of their in vitro potency, selectivity, and in vivo pharmacokinetic profile. A desirable profile for an orally administered drug typically includes good bioavailability, a moderate half-life, and low clearance.

Visualizing the Workflow

A well-structured workflow is essential for a successful comparative pharmacokinetic study.

Pharmacokinetic_Workflow cluster_Phase1 Phase 1: Pre-Study Preparation cluster_Phase2 Phase 2: In-Life Study cluster_Phase3 Phase 3: Analysis & Decision A Compound Selection & Formulation B Animal Model Selection A->B C Bioanalytical Method Development (LC-MS/MS) B->C D IV & Oral Dosing C->D E Serial Blood Sampling D->E F Plasma Sample Analysis E->F G PK Parameter Calculation (NCA) F->G H Comparative Analysis & Candidate Selection G->H

Caption: A generalized workflow for a comparative in vivo pharmacokinetic study.

Interpreting the Data: A Decision-Making Framework

The ultimate goal of a comparative PK study is to inform the selection of the most promising drug candidate. The following diagram illustrates a simplified decision-making process based on the obtained pharmacokinetic data.

PK_Decision_Tree Start PK Data for Derivative X Bioavailability Good Oral Bioavailability (F%)? Start->Bioavailability HalfLife Appropriate Half-life (t1/2)? Bioavailability->HalfLife Yes Optimize Optimize for Better Absorption Bioavailability->Optimize No Exposure Sufficient Exposure (AUC)? HalfLife->Exposure Yes Modify Modify for Longer/Shorter t1/2 HalfLife->Modify No Advance Advance to Efficacy Studies Exposure->Advance Yes IncreaseDose Consider Dose Escalation or Reformulation Exposure->IncreaseDose No

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide: Personal Protective Equipment for 2-[(4-Fluorobenzyl)amino]nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that researchers can work safely and effectively with specialized chemical compounds. This guide provides essential, in-depth information on the proper selection and use of Personal Protective Equipment (PPE) for handling 2-[(4-Fluorobenzyl)amino]nicotinonitrile. The protocols herein are designed to be self-validating systems, grounded in established safety principles to build a foundation of trust and confidence in your laboratory practices.

Hazard Assessment: Understanding the Compound

While a specific, comprehensive toxicological profile for 2-[(4-Fluorobenzyl)amino]nicotinonitrile is not extensively documented in readily available literature, a rigorous safety assessment can be constructed by examining its structural components: a fluorobenzyl group, an amino group, and a nicotinonitrile core. Safety data for analogous compounds, such as other aminonitriles and substituted pyridines, indicate several potential hazards that must be managed.

  • Acute Toxicity: Similar nitrile-containing aromatic compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Many amine and nitrile compounds are known to cause skin and serious eye irritation.[1][2]

  • Skin Sensitization: Some related structures may cause an allergic skin reaction.

  • Inhalation Hazard: As a solid or crystalline powder, the compound may pose a respiratory irritation risk, and if aerosolized, could be harmful if inhaled.[2]

Given these potential risks, a conservative and thorough approach to PPE is mandatory. The core principle is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not merely a checklist; it is a critical component of experimental design. The following recommendations are based on mitigating the assessed risks.

Hand Protection: Nitrile Gloves Nitrile gloves are the standard for handling a wide array of laboratory chemicals due to their excellent chemical resistance and durability.[3][4] They provide a robust barrier against solvents, acids, and bases.[5] Unlike latex, they are hypoallergenic, and they are significantly more puncture-resistant than vinyl gloves.[4][6]

  • Causality: The nitrile functional group in the compound and the potential use of organic solvents for dissolution necessitate a glove material that resists chemical permeation. Nitrile is proven to be effective against many such substances.[7]

  • Protocol: Always use disposable nitrile gloves. For tasks with a higher risk of splashing, consider double-gloving. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be removed immediately using a proper technique to avoid skin contact and disposed of as chemical waste.[8][9]

Eye and Face Protection: Safety Glasses and Face Shields Chemical splash goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields offer insufficient protection against splashes.

  • Causality: The potential for serious eye irritation from either the solid powder or solutions of the compound requires a complete barrier.

  • Protocol: When handling larger quantities (>1 gram) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.

Respiratory Protection: Engineering Controls and Respirators All handling of solid 2-[(4-Fluorobenzyl)amino]nicotinonitrile should be performed within a certified chemical fume hood to minimize inhalation of airborne particulates.[10][11]

  • Causality: Fine powders can easily become airborne. A fume hood provides primary containment, capturing particulates before they can be inhaled.

  • Protocol: If a fume hood is not available or during a large-scale cleanup where dust generation is unavoidable, a properly fitted NIOSH-approved respirator with particulate filters (e.g., N95, P100) is required. Ensure you have been fit-tested for the specific model of respirator you will be using.

Protective Clothing: Laboratory Coats and Aprons A standard flame-resistant laboratory coat should be worn and kept fully buttoned.

  • Causality: Protective clothing provides a barrier against incidental contact and small splashes, preventing contamination of personal clothing and skin.

  • Protocol: For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat. Contaminated clothing must be removed immediately and decontaminated before reuse. Do not wear lab coats outside of the designated laboratory area.

Operational Plans: From Preparation to Disposal

PPE Selection Workflow The level of PPE required is dictated by the specific task and the quantities of material being handled. The following flowchart provides a logical guide for PPE selection.

PPE_Selection_Workflow cluster_weighing Weighing Scenarios start Start: Handling 2-[(4-Fluorobenzyl)amino]nicotinonitrile task_assessment Assess Task: - Weighing Solid? - Preparing Solution? - Running Reaction? start->task_assessment weighing Weighing Solid (<1g) task_assessment->weighing Weighing weighing_large Weighing Solid (>1g) or potential for dust task_assessment->weighing_large Large Scale Weighing solution_prep Preparing Solution task_assessment->solution_prep Solution Prep reaction Running Reaction / Transfer task_assessment->reaction Reaction ppe_base Base PPE: - Nitrile Gloves - Lab Coat - Splash Goggles weighing->ppe_base ppe_hood Perform in Fume Hood weighing->ppe_hood weighing_large->ppe_base weighing_large->ppe_hood ppe_respirator Add Respirator (N95/P100) if hood is unavailable weighing_large->ppe_respirator solution_prep->ppe_base solution_prep->ppe_hood ppe_shield Add Face Shield solution_prep->ppe_shield reaction->ppe_base reaction->ppe_hood

Caption: PPE selection workflow based on laboratory task.

Step-by-Step Handling Protocol

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational. Lay down plastic-backed absorbent paper on the work surface to contain any minor spills.[9]

  • Donning PPE:

    • Put on the lab coat and fasten all buttons.

    • Put on chemical splash goggles.

    • If required, put on a face shield.

    • Perform a seal check if a respirator is needed.

    • Don the first pair of nitrile gloves. If double-gloving, don the second pair.

  • Handling: Conduct all manipulations of the compound deep within the fume hood.

  • Post-Handling: Securely close the primary container of the compound. Decontaminate any equipment used.

  • Doffing PPE (Decontamination):

    • Remove outer gloves (if double-gloved).

    • Remove the face shield and/or lab coat, turning it inward to prevent contaminating other surfaces.

    • Remove splash goggles.

    • Remove inner gloves by peeling them off from the cuff, ensuring the contaminated exterior does not touch your skin.

    • Wash hands thoroughly with soap and water.[8]

Emergency and Disposal Plans

Spill Response

  • Small Spill (in fume hood): Absorb the spill with a chemical sorbent. Do not use combustible materials like paper towels. Place the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spill: Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health and Safety (EHS) office.

Exposure and First Aid

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Disposal Plan

  • Chemical Waste: All waste containing 2-[(4-Fluorobenzyl)amino]nicotinonitrile, including contaminated absorbents and reaction byproducts, must be collected in a designated, sealed, and properly labeled hazardous waste container.[12]

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and any contaminated wipes, must be disposed of in the solid hazardous chemical waste stream.[13] Do not discard these items in the regular trash.

  • Segregation: Ensure that waste streams are properly segregated according to your institution's guidelines. Do not mix incompatible waste types.[14]

This guide is intended to provide a robust framework for the safe handling of 2-[(4-Fluorobenzyl)amino]nicotinonitrile. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) available for any chemical you handle.

References

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety | Medtecs Business Solutions. (2024, November 1). Medtecs Business Solutions.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Nitrile Gloves Dubai.
  • Nitrile Gloves: Reliable Protection Against Chemicals and P
  • How Can You Protect Your Hands? With Nitrile Gloves! (2021, April 26). Ralik.
  • What Do Nitrile Gloves Protect Against? (2020, February 14). Unigloves.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2016, April 1). AFG Bioscience LLC.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies.
  • SAFETY DATA SHEET. (2024, December 16). TCI Chemicals.
  • MATERIAL SAFETY D
  • SAFETY DATA SHEET. (2025, September 19). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025, December 24). MilliporeSigma.
  • Material Safety D
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • Disposal of Chemical Waste. (n.d.). Safety Office.
  • SAFETY D
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety.
  • ChemTracker Compatible Storage Guide. (n.d.). Texas A&M University Environmental Health & Safety.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.